Vonafexor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGQSYUNOIJBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192171-69-9 | |
| Record name | Vonafexor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VONAFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Vonafexor (EYP001)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: An Overview of Vonafexor
This compound, also known as EYP001, is an orally active, synthetic, non-steroidal, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] It is a small molecule developed by ENYO Pharma that demonstrates high selectivity for FXR compared to other nuclear receptors and shows no activity on the TGR5 bile acid receptor.[1] FXR is a nuclear receptor predominantly expressed in the liver, kidney, and gut.[1] It is naturally activated by bile acids and plays a crucial role in regulating a wide array of biological processes, including bile acid metabolism, inflammation, fibrosis, and both glucose and lipid metabolism.[1]
This compound's distinct chemical structure compared to other FXR agonists results in the induction of a differential set of target genes.[1] It is currently in Phase 2 clinical development for diseases involving impaired kidney function, such as Alport syndrome and Chronic Kidney Disease (CKD), as well as for Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH).[1][4] The drug has also been investigated for its antiviral properties against Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV).[5]
Mechanism of Action
As a selective FXR agonist, this compound's therapeutic effects are mediated through the activation of the FXR signaling pathway.[1] In hepatocytes, FXR activation modulates the transcription of genes involved in bile acid, lipid, and glucose homeostasis.[2] This leads to a suppression of bile acid synthesis, an improvement in lipid metabolism, and a reduction in hepatic fibrosis and steatosis.[2][6]
In the context of viral hepatitis, FXR activation has been shown to interfere with HBV DNA transcription.[7] Specifically, the ENYO Pharma founding team discovered that FXR agonists disrupt the interaction between FXR and the hepatitis B viral protein X (HBx), which is essential for viral replication.[8] This mechanism results in the inhibition of viral replication and a decrease in viral proteins, pregenomic RNA (pgRNA), and HBV DNA levels.[3][7]
For kidney diseases, preclinical studies indicate that this compound improves renal morphology and function by reducing interstitial fibrosis and inflammation and preventing podocyte loss.[1][9] RNA sequencing analysis from these studies revealed that this compound impacts pathological pathways involved in the cell cycle, cell signaling, and metabolism.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Name | This compound (EYP001) | [2] |
| CAS Number | 1192171-69-9 | [2] |
| Chemical Formula | C₁₉H₁₅Cl₃N₂O₅S | [2] |
| Molecular Weight | 489.75 g/mol | [2] |
| Modality | Small Molecule | [10] |
| Mechanism | FXR Agonist | [2] |
Table 2: Key Efficacy Results from Phase 2a LIVIFY Study (NASH)
12-week treatment period in patients with F2-F3 NASH
| Endpoint | Placebo | This compound 100mg QD | This compound 200mg QD | Reference |
|---|---|---|---|---|
| Mean Absolute Liver Fat Reduction (MRI-PDFF) | -2.3% | -6.3% (p<0.001) | -5.4% (p<0.001 vs placebo) | [11] |
| Mean Relative Liver Fat Reduction (MRI-PDFF) | -10.6% | -30.5% (p<0.001) | -25.3% (p<0.001 vs placebo) | [11] |
| Patients with ≥30% Relative Liver Fat Reduction | 13% | 50% (p<0.05) | 39.3% | [12] |
| Mean GGT Reduction | -8% | -42% (p<0.001) | Not specified | [6] |
| Mean ALT Reduction | -12% | -20% | Not specified | [6] |
| Mean cT1 Absolute Reduction (msec) | -10 msec | -79 msec (p<0.001) | Not specified | [6] |
| Mean Change in eGFR (mL/min/1.73m²) | -2.8 | +5.6 | Not specified | [6] |
| Incidence of Mild/Moderate Pruritus | 6.3% | 9.7% | 18.2% |[12] |
Table 3: Results from Phase 1b Study (Chronic Hepatitis B)
29-day treatment period
| Endpoint / Event | Finding | Reference |
|---|---|---|
| HBsAg Concentration | -0.1 log₁₀ IU/mL decrease with 400mg QD monotherapy (p<0.05) | [7] |
| HBcrAg and pgRNA | Decreased with this compound/peg-IFN-α2a combination therapy | [7] |
| Most Frequent Adverse Events | Moderate gastrointestinal events | [7] |
| Pruritus Incidence | More frequent with twice-daily (56-67%) vs. once-daily (16%) regimens (p<0.05) |[7] |
Table 4: In Vitro Antiviral Activity Against HBV
| Experimental Finding | Reference |
| Inhibition of HBV Markers | EYP001 alone inhibited HBsAg and HBeAg production, and reduced cccDNA and pgRNA. |
| Inhibition of Particle Release | Inhibited HBV particle release similarly to Tenofovir (TFV) or Entecavir (ETV). |
| Combination Effect | Showed an additive effect in reducing HBV DNA, HBsAg, and HBeAg when combined with Entecavir or Tenofovir. |
Experimental Protocols
Protocol 1: Phase 2a LIVIFY Clinical Trial (NASH)
-
Study Design : A two-part, double-blind, placebo-controlled, randomized Phase 2a trial.[12]
-
Patient Population : 120 patients with suspected fibrotic NASH (F2-F3 fibrosis).[11][12]
-
Intervention :
-
Part A (Safety run-in, n=24): Patients were randomized (1:1:1:1) to placebo, this compound 100 mg twice daily, 200 mg once daily, or 400 mg once daily.[12]
-
Part B (n=96): Patients were randomized (1:1:1) to receive once-daily oral doses of this compound 100 mg, this compound 200 mg, or a placebo for a 12-week duration.[11][12]
-
-
Primary Efficacy Endpoint : The change from baseline to Week 12 in liver fat content (LFC), as measured by MRI proton density fat fraction (MRI-PDFF).[12]
-
Secondary Endpoints : Included changes in corrected T1 (cT1) values, liver enzymes (e.g., ALT, GGT), and renal function markers like estimated Glomerular Filtration Rate (eGFR).[6][12]
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Other programs – ENYO Pharma [enyopharma.com]
- 6. ENYO Pharma Announces Positive this compound (EYP001) Results for the LIVIFY Phase 2a Study in F2-F3 NASH Patients over 12 weeks - BioSpace [biospace.com]
- 7. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eatg.org [eatg.org]
- 9. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 12. physiciansweekly.com [physiciansweekly.com]
Vonafexor and its Role in Bile Acid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism.[1][2] As a highly selective FXR agonist, this compound is under investigation for the treatment of various metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH) and chronic hepatitis B.[1][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its role in maintaining bile acid homeostasis, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual representations of the underlying signaling pathways are also presented to facilitate a deeper understanding for research and development professionals.
Introduction to Farnesoid X Receptor (FXR) and Bile Acid Homeostasis
Bile acids are amphipathic molecules synthesized from cholesterol in the liver, playing crucial roles in dietary lipid absorption and cholesterol catabolism.[4] Beyond their digestive functions, bile acids act as signaling molecules that activate nuclear receptors, primarily FXR, to regulate their own synthesis and transport, thereby maintaining a delicate homeostatic balance.[5][6]
FXR is predominantly expressed in the liver, intestine, kidneys, and adrenal glands.[7] Its activation by bile acids initiates a cascade of transcriptional events that collectively suppress bile acid synthesis, promote their detoxification and excretion, and influence lipid and glucose metabolism.[4][6] Dysregulation of FXR signaling is implicated in the pathophysiology of numerous liver and metabolic diseases, making it a promising therapeutic target.[4][6]
This compound: A Selective FXR Agonist
This compound is a second-generation, orally bioavailable small molecule that selectively activates FXR.[5][8] Unlike first-generation FXR agonists, which are often bile acid derivatives, this compound is a non-bile acid compound, which may offer a different pharmacological profile.[1][2] It exhibits high selectivity for FXR over other nuclear receptors, including the G protein-coupled bile acid receptor TGR5.[1] This selectivity is crucial for minimizing off-target effects and potentially improving the therapeutic window.
Mechanism of Action: How this compound Modulates Bile Acid Homeostasis
This compound exerts its effects by binding to and activating FXR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[9]
Regulation of Bile Acid Synthesis
The primary mechanism by which FXR activation suppresses bile acid synthesis is through two main pathways:
-
The SHP-Mediated Pathway in the Liver: In hepatocytes, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[10] SHP, in turn, inhibits the activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α), which are required for the transcription of CYP7A1 and CYP8B1.[10] CYP7A1 encodes the rate-limiting enzyme in the classical pathway of bile acid synthesis, cholesterol 7α-hydroxylase.[10]
-
The FGF19-Mediated Pathway in the Intestine: In the enterocytes of the ileum, FXR activation potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19).[10] FGF19 then travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[10] This binding activates a signaling cascade that ultimately represses the transcription of CYP7A1.[10] This gut-liver signaling axis is a major contributor to the feedback inhibition of bile acid synthesis.
Regulation of Bile Acid Transport
FXR activation also plays a critical role in regulating the transport of bile acids throughout the enterohepatic circulation:
-
Hepatic Efflux: In the liver, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP; ABCB11), the primary transporter responsible for secreting bile acids from hepatocytes into the bile canaliculi.[5] It also induces other transporters like MDR3 (ABCB4) for phospholipids and ABCG5/G8 for cholesterol, facilitating the formation of mixed micelles in bile.[11]
-
Hepatic Uptake: Conversely, FXR activation suppresses the expression of the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1), the main transporter responsible for the uptake of bile acids from the portal blood into hepatocytes.[5][9] This reduction in uptake helps to protect the liver from bile acid overload.
-
Intestinal Absorption and Efflux: In the intestine, FXR activation induces the expression of the ileal bile acid-binding protein (IBABP), which is involved in the intracellular transport of bile acids within enterocytes.[4] It also upregulates the organic solute transporters alpha and beta (OSTα/OSTβ), which are located on the basolateral membrane of enterocytes and facilitate the efflux of bile acids back into the portal circulation.[4]
Quantitative Data from Clinical Trials
The LIVIFY Phase IIa clinical trial evaluated the safety and efficacy of this compound in patients with fibrotic non-alcoholic steatohepatitis (NASH).[5][12] The study demonstrated a dose-dependent effect on key markers of liver health.
Table 1: Efficacy of this compound in the LIVIFY Phase IIa Trial (12 Weeks)
| Parameter | Placebo (n=32) | This compound 100 mg QD (n=32) | This compound 200 mg QD (n=32) |
| Liver Fat Content (LFC) - Absolute Change from Baseline (%) | -2.3 | -6.3 (p=0.002 vs placebo) | -5.4 (p=0.012 vs placebo) |
| LFC - Relative Change from Baseline (%) | -10.6 | -30.5 | -25.3 |
| Patients with >30% Relative LFC Reduction (%) | 12.5 | 50.0 | 39.3 |
| Alanine Aminotransferase (ALT) - Mean Reduction (%) | 12 | 20 | Not Reported |
| Gamma-Glutamyl Transferase (GGT) - Mean Reduction (%) | 8 | 42 (p<0.001 vs placebo) | Not Reported |
| Pruritus Incidence (Mild to Moderate) (%) | 6.3 | 9.7 | 18.2 |
Data sourced from Ratziu et al., 2022 and ENYO Pharma press releases.[5][8][13][14]
Experimental Protocols
In Vitro FXR Activation Assay (Reporter Gene Assay)
This assay is used to determine the potency and efficacy of a compound as an FXR agonist.
Principle: Mammalian cells are engineered to express the human FXR protein and a luciferase reporter gene that is functionally linked to an FXR-responsive promoter.[7] When an FXR agonist binds to the receptor, it triggers the expression of the luciferase enzyme, and the resulting luminescence can be quantified as a measure of FXR activation.[7]
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T, CHO) stably or transiently transfected with an FXR expression vector and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference FXR agonist (e.g., GW4064, obeticholic acid) in an appropriate solvent (e.g., DMSO).[15]
-
Cell Treatment: Seed the reporter cells in a 96-well plate and allow them to adhere.[15] Replace the culture medium with a medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (reference agonist).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luminescence Detection: Lyse the cells and add a luciferase substrate.[15] Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum efficacy).
In Vivo Model of Cholestasis (Bile Duct Ligation)
This surgical model is used to induce obstructive cholestasis in rodents to evaluate the therapeutic potential of compounds like this compound.
Principle: Ligation of the common bile duct in rodents prevents the flow of bile from the liver to the intestine, leading to the accumulation of bile acids in the liver.[4] This results in liver injury, inflammation, and fibrosis, mimicking aspects of human cholestatic liver disease.[4]
Methodology:
-
Animal Acclimatization: Acclimate male rodents (e.g., mice or rats) to the laboratory conditions for at least one week.
-
Anesthesia and Surgical Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Shave and disinfect the abdominal area.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissues.
-
Ligate the bile duct in two places with surgical silk and transect the duct between the ligatures.
-
For sham-operated control animals, perform the same procedure but without ligating the bile duct.
-
-
Closure and Post-operative Care: Close the abdominal wall and skin with sutures. Provide post-operative analgesia and monitor the animals for recovery.
-
Compound Administration: Administer this compound or vehicle to the animals daily via oral gavage, starting at a predetermined time point relative to the surgery.
-
Endpoint Analysis: At the end of the study period (e.g., 7-28 days), euthanize the animals and collect blood and liver tissue for analysis of:
-
Serum biomarkers of liver injury (e.g., ALT, AST, bilirubin).
-
Hepatic gene expression of FXR target genes (e.g., Shp, Bsep, Cyp7a1) by qPCR.
-
Histopathological evaluation of liver sections for necrosis, inflammation, and fibrosis (e.g., H&E, Sirius Red staining).
-
Signaling Pathways and Experimental Workflows
Diagram 1: FXR Signaling Pathway in Bile Acid Homeostasis
Caption: FXR activation in the intestine and liver regulates bile acid homeostasis.
Diagram 2: Experimental Workflow for In Vivo Evaluation of this compound
References
- 1. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound series – ENYO Pharma [enyopharma.com]
- 3. Clinical studies – ENYO Pharma [enyopharma.com]
- 4. Induction of experimental obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. | BioWorld [bioworld.com]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. caymanchem.com [caymanchem.com]
- 13. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 14. enyopharma.com [enyopharma.com]
- 15. indigobiosciences.com [indigobiosciences.com]
A Technical Guide to the Preclinical Pharmacology of Vonafexor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR) currently under clinical investigation for a range of metabolic and fibrotic diseases.[1][2] As a highly selective FXR agonist, this compound demonstrates a distinct mechanism of action, activating a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies, detailing experimental methodologies, and visualizing the associated signaling pathways.
Core Mechanism of Action: Selective FXR Agonism
This compound functions as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, and kidneys.[1][4] Unlike natural bile acids, this compound is a non-steroidal agonist, which may offer a different safety and efficacy profile.[5] Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] this compound exhibits high selectivity for FXR over other nuclear receptors and does not show activity on the TGR5 bile acid receptor.[1]
Signaling Pathway of this compound-Mediated FXR Activation
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. This compound by Enyo Pharma for Alport Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. enyopharma.com [enyopharma.com]
- 5. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
Vonafexor: A Deep Dive into its Molecular Targets and Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Vonafexor (formerly EYP001) is a potent and selective, orally active, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1] As a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways, FXR has emerged as a promising therapeutic target for a variety of metabolic and chronic liver and kidney diseases.[1] this compound is currently under clinical investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), chronic kidney disease (CKD), and Alport syndrome.[1][2][3] This technical guide provides a comprehensive overview of this compound's known target genes and the signaling pathways it modulates, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action: FXR Activation
This compound exerts its therapeutic effects by binding to and activating FXR, a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys.[1] Upon activation by a ligand such as this compound, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes. This binding initiates the transcription of a host of genes involved in critical metabolic and cellular processes.
Key Target Genes and Affected Pathways
This compound's activation of FXR leads to a cascade of downstream effects on multiple signaling pathways. Due to the limited availability of publicly accessible, detailed quantitative gene expression data specifically for this compound, the following sections integrate known effects of selective FXR agonists with available this compound-specific information.
Bile Acid Homeostasis
A primary role of FXR is the tight regulation of bile acid levels. This compound, through FXR activation, orchestrates a feedback mechanism to prevent bile acid overload and subsequent cellular toxicity.
-
Key Target Genes:
-
Small Heterodimer Partner (SHP; NR0B2): FXR activation strongly induces the expression of SHP, a transcriptional repressor that in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.
-
Bile Salt Export Pump (BSEP; ABCB11): this compound upregulates the expression of BSEP, a transporter protein responsible for effluxing bile acids from hepatocytes into the bile canaliculi.[3]
-
Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by this compound induces the expression and secretion of FGF19. FGF19 then travels to the liver and signals through its receptor complex (FGFR4/β-Klotho) to repress CYP7A1 expression, providing another layer of feedback control on bile acid synthesis.[4]
-
Signaling Pathway: Bile Acid Regulation
Figure 1: this compound-mediated regulation of bile acid homeostasis.
Lipid and Glucose Metabolism
FXR plays a crucial role in maintaining lipid and glucose homeostasis. This compound's influence on these pathways contributes to its therapeutic potential in metabolic diseases like MASH.
-
Key Target Genes:
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): FXR activation, via the induction of SHP, leads to the downregulation of SREBP-1c, a key transcription factor that promotes fatty acid and triglyceride synthesis. This contributes to the reduction in liver fat observed in clinical trials.
-
Apolipoprotein C-II (APOC2): Upregulation of APOC2 by FXR activation enhances the activity of lipoprotein lipase, promoting the clearance of triglycerides from the circulation.
-
Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase): FXR activation can suppress the expression of these key gluconeogenic enzymes, contributing to improved glucose control.
-
Signaling Pathway: Lipid and Glucose Metabolism
Figure 2: this compound's role in lipid and glucose metabolism.
Anti-inflammatory and Anti-fibrotic Pathways
Chronic inflammation and fibrosis are hallmarks of progressive liver and kidney diseases. This compound has demonstrated both anti-inflammatory and anti-fibrotic properties in preclinical models.[1][3]
-
Key Pathways and Potential Target Genes:
-
NF-κB Signaling: FXR activation has been shown to antagonize the pro-inflammatory NF-κB pathway, a central regulator of cytokine production. This may occur through several mechanisms, including the induction of IκBα, which sequesters NF-κB in the cytoplasm.
-
Hepatic Stellate Cell (HSC) Activation: In the liver, HSC activation is a key event in fibrogenesis. FXR activation is known to suppress HSC activation, thereby reducing the production of extracellular matrix proteins.
-
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is a major driver of fibrosis. While direct regulation is still being elucidated, FXR activation may indirectly modulate TGF-β signaling.
-
Fibrosis-related Genes: The expression of pro-fibrotic genes such as Collagen Type I Alpha 1 Chain (COL1A1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1) is often elevated in fibrotic conditions. FXR agonists have been shown to reduce the expression of these markers.
-
Signaling Pathway: Anti-inflammatory and Anti-fibrotic Effects
Figure 3: this compound's inhibitory effects on inflammation and fibrosis.
Quantitative Data on Target Gene Regulation and Clinical Endpoints
The following tables summarize available quantitative data for this compound and other selective FXR agonists.
Table 1: In Vitro Potency and Selectivity of this compound (EYP001)
| Parameter | This compound (EYP001) | Obeticholic Acid (OCA) | Reference |
|---|---|---|---|
| FXR Activation (EC50) | Potent (specific value not disclosed) | Potent (specific value not disclosed) | [5] |
| TGR5 Activation | No activation | Activates | [5] |
| Selectivity vs. other NRs | >2000-fold | Not specified |[5] |
Table 2: Effect of this compound on FXR Target Genes in Differentiated HepaRG Cells
| Target Gene | Treatment | Effect | Reference |
|---|---|---|---|
| BSEP (ABCB11) | This compound (0.001 – 10 μM) | Dose-dependent increase in mRNA expression | [5] |
| CYP7A1 | this compound (0.001 – 10 μM) | Dose-dependent decrease in mRNA expression |[5] |
Table 3: Clinical Efficacy of this compound in the LIVIFY Phase 2a Study (NASH Patients)
| Endpoint | This compound 100 mg QD (n=32) | This compound 200 mg QD (n=31) | Placebo (n=32) | Reference |
|---|---|---|---|---|
| Absolute Change in Liver Fat Content (LFC) from Baseline to Week 12 | -6.3% | -5.4% | -2.3% | [5][6] |
| Relative LFC Reduction ≥30% | 50.0% of patients | 39.3% of patients | 12.5% of patients | [5] |
| Change in Alanine Aminotransferase (ALT) | Reduction observed | Reduction observed | Less reduction observed | [5][7] |
| Change in Gamma-Glutamyl Transferase (GGT) | Reduction observed | Reduction observed | Less reduction observed | [7] |
| Change in Creatinine-based eGFR | Improved | Improved | No improvement |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and other FXR agonists.
In Vitro FXR Activation Assay (Reporter Gene Assay)
Objective: To determine the potency and efficacy of a compound as an FXR agonist.
Workflow: Reporter Gene Assay
Figure 4: Workflow for a typical FXR reporter gene assay.
Detailed Protocol:
-
Cell Culture: Maintain HepG2 cells (or other suitable cell line) in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect cells in a 96-well plate with an FXR expression plasmid, an FXRE-driven luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., GW4064) in assay medium (e.g., DMEM with 0.5% charcoal-stripped FBS).
-
Treatment: After 24 hours of transfection, replace the medium with the compound dilutions.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To quantify the change in mRNA expression of FXR target genes following treatment with this compound.
Workflow: qRT-PCR
Figure 5: Workflow for quantifying target gene expression via qRT-PCR.
Detailed Protocol:
-
Sample Preparation: Treat differentiated HepaRG cells with various concentrations of this compound for 48 hours.[5]
-
RNA Isolation: Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Primer Design: Design and validate primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH).
-
qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to a vehicle control.
Conclusion
This compound is a promising selective FXR agonist with a multifaceted mechanism of action that favorably impacts bile acid homeostasis, lipid and glucose metabolism, and pathways involved in inflammation and fibrosis. Preclinical and clinical data have demonstrated its potential to address the complex pathophysiology of diseases such as MASH and CKD. Further research, particularly the public dissemination of detailed gene expression data from RNA-seq and ChIP-seq studies, will provide a more granular understanding of its unique target gene profile and solidify its position in the therapeutic landscape for metabolic and fibrotic diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with this compound and other FXR agonists.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. enyopharma.com [enyopharma.com]
- 4. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. enyopharma.com [enyopharma.com]
Vonafexor selectivity for FXR over other nuclear receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (formerly EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism. As a therapeutic candidate for conditions such as non-alcoholic steatohepatitis (NASH) and other metabolic and fibrotic diseases, its selectivity for FXR over other nuclear receptors is a critical determinant of its efficacy and safety profile. This technical guide provides an in-depth analysis of this compound's selectivity, detailing the experimental methodologies used for its characterization and presenting available quantitative data.
Core Thesis: High Selectivity for FXR
This compound has been engineered for high selectivity towards the Farnesoid X Receptor (FXR). Preclinical data indicates that this compound is a potent and highly selective FXR agonist, demonstrating minimal to no activity on other nuclear receptors, which is a key differentiator from some other FXR agonists. This high selectivity is anticipated to translate into a favorable safety profile by minimizing off-target effects.
Quantitative Selectivity Profile
Based on data released by ENYO Pharma, the developer of this compound, the compound exhibits a high degree of selectivity for FXR. In a comprehensive screening panel, this compound's activity was assessed against a wide range of other human nuclear receptors. The results demonstrated that this compound is strictly selective for FXR, with a selectivity margin of over 2000-fold against the other tested receptors.[1]
| Target Receptor | Fold Selectivity vs. FXR |
| PPARα | >2000 |
| PPARδ | >2000 |
| PPARγ | >2000 |
| LXRα | >2000 |
| LXRβ | >2000 |
| PXR | >2000 |
| CAR | >2000 |
| PR | >2000 |
| ERα | >2000 |
| ERβ | >2000 |
| TRα | >2000 |
| TRβ | >2000 |
| RXRα | >2000 |
| GR | >2000 |
| ERRα | >2000 |
| ERRβ | >2000 |
| ERRγ | >2000 |
| RARα | >2000 |
| RARγ | >2000 |
| VDR | >2000 |
Table 1: Quantitative selectivity of this compound for FXR over other human nuclear receptors.
Furthermore, this compound does not exhibit any activity on the G protein-coupled bile acid receptor TGR5, which has been associated with pruritus, a common side effect of some other FXR agonists.[1][2]
Experimental Protocols
The determination of this compound's selectivity profile relies on robust in vitro assays. The primary methodologies employed are cell-based reporter gene assays and coactivator recruitment assays.
FRET-Based FXR Functional Agonist Coactivator Recruitment Assay
This assay is a powerful tool to assess the direct interaction of a ligand with its receptor and the subsequent recruitment of coactivators, a crucial step in nuclear receptor activation.
Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this assay, the FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., SRC1) are each fused to a different fluorescent protein (e.g., a donor and an acceptor). When the ligand (this compound) binds to the FXR-LBD, it induces a conformational change that promotes the binding of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur, which can be measured as a change in the fluorescence signal.
Methodology:
-
Recombinant Protein Expression: The ligand-binding domain of human FXR is expressed as a fusion protein with a donor fluorophore (e.g., GFP). A peptide sequence from a known FXR coactivator, such as SRC1, is expressed as a fusion protein with an acceptor fluorophore (e.g., RFP).
-
Assay Setup: The purified fusion proteins are incubated together in a microplate well.
-
Compound Addition: this compound, at varying concentrations, is added to the wells.
-
FRET Measurement: The plate is incubated to allow for binding equilibrium to be reached. The fluorescence is then read using a plate reader capable of detecting the specific excitation and emission wavelengths of the donor and acceptor fluorophores.
-
Data Analysis: The FRET signal is proportional to the amount of coactivator peptide recruited to the FXR-LBD. The data is typically plotted as a dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
Cell-Based Nuclear Receptor Transactivation Assay
This type of assay measures the ability of a compound to activate a nuclear receptor and induce the transcription of a reporter gene in a cellular context.
Principle: A host cell line that does not endogenously express the nuclear receptor of interest is used. These cells are transiently or stably transfected with two plasmids: an expression vector for the full-length nuclear receptor (or its ligand-binding domain fused to a GAL4 DNA-binding domain) and a reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with response elements for that specific nuclear receptor (or GAL4). When an agonist binds to the receptor, it translocates to the nucleus, binds to the response elements, and drives the expression of the reporter gene. The resulting signal (light or color) is proportional to the receptor's activation.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured and then co-transfected with the nuclear receptor expression plasmid and the corresponding reporter plasmid.
-
Compound Incubation: After a period to allow for protein expression, the cells are treated with varying concentrations of this compound.
-
Cell Lysis and Reporter Gene Assay: Following incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., a constitutively expressed reporter or total protein concentration). The data is then used to generate dose-response curves and calculate EC50 values.
To determine selectivity, this assay is performed in parallel for a panel of different nuclear receptors.
Visualizations
FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation by this compound.
Experimental Workflow for Nuclear Receptor Selectivity Screening
References
Methodological & Application
Vonafexor Treatment in STAM Mouse Model of Non-alcoholic Steatohepatitis (NASH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The STAM™ mouse model, developed by Stelic Institute & Co., is a widely utilized preclinical model that recapitulates the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma (HCC), mirroring human disease progression. Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid farnesoid X receptor (FXR) agonist. As a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways, FXR is a promising therapeutic target for NASH.
Preclinical studies have indicated the efficacy of this compound in the STAM™ mouse model, demonstrating its potential to positively impact key parameters of NASH. While specific quantitative data from these preclinical studies are not publicly available, this document provides a comprehensive overview of the experimental protocols and data presentation templates relevant to assessing the efficacy of a therapeutic agent like this compound in the STAM mouse model of NASH.
Data Presentation
Effective evaluation of a therapeutic agent in a preclinical NASH model requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing key efficacy endpoints in a study of this compound in the STAM mouse model.
Table 1: Effects of this compound on Key NASH-Related Parameters in STAM Mice
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| Body Weight (g) | ||||
| Baseline | ||||
| Final | ||||
| Liver Weight (g) | ||||
| Liver-to-Body Weight Ratio (%) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Serum ALT (U/L) | ||||
| Serum AST (U/L) | ||||
| Serum Triglycerides (mg/dL) | ||||
| Serum Cholesterol (mg/dL) |
Table 2: Histopathological Analysis of Liver Sections
| Histological Feature | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| NAFLD Activity Score (NAS) | ||||
| Steatosis (0-3) | ||||
| Lobular Inflammation (0-3) | ||||
| Hepatocyte Ballooning (0-2) | ||||
| Fibrosis Stage (0-4) |
Table 3: Hepatic Gene Expression Analysis (Fold Change vs. Vehicle)
| Gene | This compound (Low Dose) | This compound (High Dose) | p-value |
| Fibrosis Markers | |||
| Col1a1 | |||
| Acta2 (α-SMA) | |||
| Timp1 | |||
| Inflammation Markers | |||
| Tnf-α | |||
| Il-6 | |||
| Ccl2 | |||
| Lipid Metabolism Markers | |||
| Srebp-1c | |||
| Fasn | |||
| Cpt1a |
Experimental Protocols
STAM™ Mouse Model Induction of NASH
This protocol is based on established methods for inducing NASH in the STAM™ model.[1][2][3]
Materials:
-
C57BL/6J male mice (pregnant females or newborn pups)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
High-fat diet (HFD; e.g., HFD32, CLEA Japan)
-
Standard chow diet
-
Insulin syringes
Procedure:
-
Streptozotocin (STZ) Injection:
-
On postnatal day 2, inject male C57BL/6J pups subcutaneously with a single dose of 200 µg of STZ dissolved in sterile citrate buffer. This induces a state of insulin-deficient diabetes.
-
Maintain a control group of mice injected with citrate buffer only.
-
-
Weaning and Diet:
-
At 4 weeks of age, wean the STZ-treated mice and switch them to a high-fat diet (HFD).
-
The control group should be fed a standard chow diet.
-
-
Disease Progression:
-
Mice will develop steatosis around 6-8 weeks of age.
-
NASH with fibrosis typically develops by 12 weeks of age.
-
Progression to hepatocellular carcinoma (HCC) can be observed from 16 weeks onwards.
-
This compound Administration
This is a general protocol for the oral administration of a therapeutic compound to mice. The specific dosage and formulation for this compound should be determined based on preliminary pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Dosing Preparation:
-
Prepare a homogenous suspension of this compound in the vehicle solution at the desired concentrations (e.g., low dose and high dose).
-
-
Animal Grouping:
-
At a predetermined time point after NASH induction (e.g., at 8 weeks of age when steatohepatitis is established), randomly assign STAM mice to the following groups:
-
Vehicle control
-
This compound (Low Dose)
-
This compound (High Dose)
-
-
-
Administration:
-
Administer this compound or vehicle solution orally via gavage once daily.
-
The volume of administration should be based on the body weight of each mouse (e.g., 10 mL/kg).
-
-
Treatment Duration:
-
Continue the treatment for a specified period, typically 4-8 weeks, to assess the therapeutic effects on established NASH and fibrosis.
-
Histological Analysis
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the treatment period, euthanize the mice and carefully excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
-
Paraffin Embedding and Sectioning:
-
Dehydrate the fixed liver tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
Staining:
-
Stain sections with H&E to evaluate steatosis, inflammation, and hepatocyte ballooning.
-
Stain separate sections with Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
-
Scoring:
-
A trained pathologist, blinded to the treatment groups, should score the liver sections for the NAFLD Activity Score (NAS) and fibrosis stage according to established criteria (e.g., Kleiner et al.).
-
Biochemical Analysis
Materials:
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
Centrifuge
-
Commercial assay kits for ALT, AST, triglycerides, and cholesterol
Procedure:
-
Blood Collection:
-
Collect blood from the mice at the time of sacrifice, preferably via cardiac puncture.
-
-
Serum/Plasma Separation:
-
Allow the blood to clot (for serum) or keep on ice (for plasma) and then centrifuge to separate the serum or plasma.
-
-
Biochemical Assays:
-
Use commercial assay kits to measure the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and total cholesterol in the serum or plasma, following the manufacturer's instructions.
-
Gene Expression Analysis (RT-qPCR)
Materials:
-
RNase-free tubes and reagents
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Homogenize a snap-frozen portion of the liver and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for the genes of interest (e.g., Col1a1, Acta2, Tnf-α), and a qPCR master mix.
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: this compound activates FXR, leading to downstream effects on metabolism, inflammation, and fibrosis.
Caption: Experimental workflow for evaluating this compound in the STAM mouse model of NASH.
References
- 1. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presentations | Academic Conferences | SMC Laboratories Inc. [smccro-lab.com]
- 3. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vonafexor Studies in HepaRG™ Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HepaRG™ cell line is a human bipotent progenitor cell line that can be differentiated into a co-culture of hepatocyte-like and biliary-like cells, providing a highly relevant in vitro model for studying hepatic metabolism and toxicity. Vonafexor is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a major therapeutic target for various liver diseases.[1][2] These application notes provide a detailed protocol for the culture and differentiation of HepaRG™ cells and their subsequent use in studies involving the FXR agonist this compound.
This compound: A Selective FXR Agonist
This compound is a synthetic, non-steroidal, non-bile acid FXR agonist that activates the receptor with high selectivity.[2] It has a distinct chemical structure compared to other FXR agonists, leading to a differential set of target gene activation.[2] Preclinical and clinical studies have demonstrated its potential in treating liver diseases such as non-alcoholic steatohepatitis (NASH) and chronic hepatitis B (CHB).[3][4] In vitro studies have shown that this compound can inhibit the replication of hepatitis B virus (HBV) in HepaRG™ cells.[5] It is noted to be less potent than some other FXR agonists, suggesting that dose-response studies are crucial for determining optimal in vitro concentrations.[3]
HepaRG™ Cell Culture and Differentiation Protocol
This protocol outlines the steps for thawing, seeding, and differentiating cryopreserved HepaRG™ cells to obtain a functional hepatocyte-like culture suitable for this compound studies.
Materials:
-
Cryopreserved HepaRG™ cells
-
William’s E Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human Insulin
-
Hydrocortisone Hemisuccinate
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Collagen I, rat tail
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol Steps:
-
Thawing of Cryopreserved HepaRG™ Cells:
-
Pre-warm William’s E Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 5 µg/mL human insulin, and 50 µM hydrocortisone hemisuccinate (Growth Medium) to 37°C.
-
Rapidly thaw the vial of cryopreserved HepaRG™ cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Growth Medium.
-
Centrifuge at 100 x g for 4 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh Growth Medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Seeding of HepaRG™ Cells:
-
Coat cell culture plates or flasks with Collagen I (50 µg/mL in sterile water) for at least 1 hour at 37°C. Aspirate the collagen solution and allow the surface to dry before seeding.
-
Seed the HepaRG™ cells at a density of 2.6 x 10⁵ cells/cm² in Growth Medium.[6]
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the Growth Medium every 2-3 days.
-
-
Differentiation of HepaRG™ Cells:
-
After approximately 2 weeks of culture in Growth Medium, the cells should be confluent.
-
To induce differentiation, replace the Growth Medium with Differentiation Medium. The Differentiation Medium consists of Growth Medium supplemented with 1.7% to 2% DMSO.
-
Continue to culture the cells for an additional 2 weeks in Differentiation Medium, changing the medium every 2-3 days.
-
Fully differentiated cultures will exhibit distinct colonies of polygonal, hepatocyte-like cells surrounded by more flattened, biliary-like cells.
-
Experimental Protocols for this compound Studies
The following protocols are designed for studying the effects of this compound on differentiated HepaRG™ cells.
This compound Treatment
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Treatment of Differentiated HepaRG™ Cells:
-
On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed Differentiation Medium to the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration, starting with a range from 0.1 µM to 10 µM, given that this compound is reported to be less potent than other FXR agonists.[3]
-
Aspirate the old medium from the differentiated HepaRG™ cell cultures.
-
Add the medium containing the various concentrations of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
-
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of the cells.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed and differentiate HepaRG™ cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Gene Expression Analysis (RT-qPCR)
This protocol is for analyzing the expression of FXR target genes.
-
FXR Target Genes: Key FXR target genes involved in bile acid and lipid metabolism include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).[7][8]
-
Protocol:
-
Treat differentiated HepaRG™ cells with this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the target genes and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.[9]
-
Lipid Accumulation Assay (Oil Red O Staining)
This assay is used to visualize and quantify intracellular lipid accumulation.
-
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
Formalin (10%)
-
60% Isopropanol
-
-
Protocol:
-
Treat differentiated HepaRG™ cells with this compound for 48-72 hours. To induce lipid accumulation, cells can be co-treated with a fatty acid cocktail (e.g., oleic and palmitic acids).
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution (6 parts stock to 4 parts water) for 15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
Data Presentation
| Parameter | Seeding Density | Differentiation Time | This compound Concentration Range (suggested) | Treatment Duration |
| Value | 2.6 x 10⁵ cells/cm² | 2 weeks (growth) + 2 weeks (with DMSO) | 0.1 µM - 10 µM | 24 - 72 hours |
Visualizations
Caption: Experimental workflow from HepaRG™ cell culture to downstream analysis.
Caption: Simplified this compound-activated FXR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound series – ENYO Pharma [enyopharma.com]
- 3. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
- 9. Quantitative Gene Expression Analysis Reveals Transition of Fetal Liver Progenitor Cells to Mature Hepatocytes after Transplantation in uPA/RAG-2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Vonafexor-Mediated FXR Target Gene Activation Using a qPCR Panel
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activated by bile acids, FXR acts as a ligand-activated transcription factor, controlling the expression of numerous genes involved in metabolic homeostasis.[3][4] Vonafexor (EYP001) is a potent, synthetic, non-steroidal, non-bile acid FXR agonist currently under investigation for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and chronic kidney disease.[5][6][7][8] As an FXR agonist, this compound modulates the expression of specific target genes to exert its therapeutic effects.[7][9]
This application note provides a detailed protocol for a quantitative polymerase chain reaction (qPCR) panel to assess the activation of key FXR target genes in response to this compound treatment in a cellular model. This panel serves as a robust tool for researchers, scientists, and drug development professionals to characterize the pharmacological activity of this compound and other FXR agonists.
FXR Signaling Pathway
Upon entering the cell, this compound binds to and activates FXR in the cytoplasm. This activation promotes the translocation of FXR to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR).[1] This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.[10] This binding initiates the transcription of genes that regulate metabolic pathways. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the Bile Salt Export Pump (BSEP), which is involved in bile acid transport.[2][11]
Caption: this compound activates the FXR signaling cascade.
Proposed qPCR Panel for FXR Target Gene Activation
This panel includes well-established FXR target genes involved in bile acid synthesis and transport, as well as key metabolic regulation. Housekeeping genes are included for data normalization.
| Gene Symbol | Gene Name | Function in FXR Pathway | Regulation by FXR |
| Target Genes | |||
| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional corepressor of bile acid synthesis genes.[2] | Upregulated |
| ABCB11 | Bile Salt Export Pump (BSEP) | Transporter for bile acid efflux from hepatocytes.[11] | Upregulated |
| FGF19 | Fibroblast Growth Factor 19 | Intestinal hormone that represses bile acid synthesis in the liver.[11] | Upregulated |
| SLC51A | Organic Solute Transporter Alpha (OSTα) | Basolateral bile acid efflux transporter in the intestine.[10] | Upregulated |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in the classic bile acid synthesis pathway.[11] | Downregulated (via SHP) |
| Housekeeping Genes | |||
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Glycolysis | Constitutively expressed |
| ACTB | Beta-Actin | Cytoskeleton | Constitutively expressed |
| RPLP0 | Ribosomal Protein Lateral Stalk Subunit P0 | Protein synthesis | Constitutively expressed |
Experimental Protocols
This section details the methodology for treating cells with this compound and analyzing gene expression changes using a two-step RT-qPCR protocol.[12][13]
Cell Culture and this compound Treatment
-
Cell Line: Human hepatocellular carcinoma cells (e.g., HepG2) are a suitable model as they express FXR.
-
Culture Conditions: Culture cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in cell culture media to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO) at a concentration equal to the highest concentration used for this compound.
-
Remove old media from cells, wash once with PBS, and add the media containing this compound or vehicle.
-
Incubate for a predetermined time (e.g., 24 hours).
-
RNA Extraction
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., QIAzol Lysis Reagent).
-
Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method, according to the manufacturer's instructions.
-
Quantification and Quality Control:
-
Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Components: The reaction typically includes RNA template, random primers or oligo(dT)s, dNTPs, reverse transcriptase enzyme, and an RNase inhibitor in a specialized buffer.[12]
-
Incubation: Perform the reaction in a thermal cycler with the following typical conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes to inactivate the enzyme.
-
Storage: Store the resulting cDNA at -20°C.
Quantitative PCR (qPCR)
-
Reaction Mix: Prepare the qPCR reaction mix on ice. For a 20 µL reaction, a typical mix includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
4 µL Nuclease-free water
-
4 µL diluted cDNA (e.g., 1:10 dilution)
-
-
Plate Setup:
-
Run all samples, including no-template controls (NTCs), in triplicate.
-
Carefully pipette 20 µL of the master mix into each well of a 96-well qPCR plate.
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Amplification (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Caption: Workflow for qPCR analysis of FXR target genes.
Data Analysis
The relative quantification of gene expression can be determined using the comparative Cq (ΔΔCq) method. The quantification cycle (Cq) is the cycle number at which the fluorescence signal crosses a set threshold.[14][15]
-
Normalization to Housekeeping Gene (ΔCq): For each sample, normalize the Cq value of the target gene to the Cq value of the housekeeping gene (HKG).
-
ΔCq = Cq(target gene) - Cq(HKG)
-
-
Normalization to Vehicle Control (ΔΔCq): Normalize the ΔCq of the treated sample to the ΔCq of the vehicle control sample.
-
ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control)
-
-
Fold Change Calculation: Calculate the fold change in gene expression as 2-ΔΔCq.
-
Fold Change = 2-ΔΔCq
-
Data Presentation: Example Results
The results should be presented in a clear, tabular format. The table below is a template for presenting hypothetical data showing the fold change in gene expression in HepG2 cells after 24 hours of treatment with this compound.
| Gene | This compound (1 µM) Fold Change (Mean ± SD) | This compound (10 µM) Fold Change (Mean ± SD) |
| NR0B2 (SHP) | 5.2 ± 0.4 | 12.5 ± 1.1 |
| ABCB11 (BSEP) | 3.8 ± 0.3 | 8.9 ± 0.7 |
| FGF19 | 4.1 ± 0.5 | 10.2 ± 0.9 |
| CYP7A1 | 0.4 ± 0.05 | 0.2 ± 0.03 |
Disclaimer: This document provides a general framework and example protocols. Researchers should optimize conditions, including cell density, drug concentrations, and incubation times, for their specific experimental setup. All primers should be validated for efficiency and specificity.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 7. This compound series – ENYO Pharma [enyopharma.com]
- 8. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elearning.unite.it [elearning.unite.it]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 범용 SYBR Green qPCR 프로토콜 [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
Vonafexor: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (also known as EYP001) is a potent and selective, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver, intestines, and kidneys, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3] As an orally active FXR agonist, this compound is under investigation for the treatment of various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and chronic hepatitis B.[1][4] Given its therapeutic potential and frequent use in preclinical research, understanding its solubility characteristics and appropriate preparation for in vivo studies is paramount for obtaining reliable and reproducible results.
These application notes provide detailed information on the solubility of this compound and standardized protocols for its preparation for in vivo administration.
Data Presentation: this compound Solubility
The solubility of this compound is a critical factor in designing formulations for in vivo studies. Based on available data, this compound is a poorly water-soluble compound, necessitating the use of organic solvents or formulation vehicles to achieve concentrations suitable for preclinical research.
| Solvent/Vehicle | Solubility / Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL (45.94 mM) | Sonication is recommended to aid dissolution.[5] |
| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (170.14 mM) | - |
| Formulation Vehicle 1 | ≥ 2.08 mg/mL | A stock solution in DMSO is diluted with PEG300, Tween-80, and Saline. |
| Formulation Vehicle 2 | ≥ 2.08 mg/mL | A stock solution in DMSO is diluted with 20% SBE-β-CD in Saline. |
| Formulation Vehicle 3 | ≥ 2.08 mg/mL | A stock solution in DMSO is diluted with Corn oil. This formulation should be used with caution for studies exceeding two weeks. |
SBE-β-CD: Sulfobutylether-β-cyclodextrin
Signaling Pathway
This compound exerts its therapeutic effects by activating the Farnesoid X Receptor (FXR). The diagram below illustrates the simplified signaling pathway initiated by this compound.
Caption: this compound activates the FXR signaling pathway.
Experimental Protocols
The following protocols are recommended for the preparation of this compound for in vivo studies. These formulations are designed to enhance the solubility and bioavailability of this poorly water-soluble compound.
Protocol 1: PEG300/Tween-80/Saline Formulation
This co-solvent formulation is suitable for oral administration in many animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a sterile container, combine the formulation components in the following ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulation Steps: a. Add the calculated volume of the this compound stock solution in DMSO to the PEG300. b. Mix thoroughly until a clear solution is obtained. c. Add the Tween-80 to the mixture and vortex until homogeneous. d. Slowly add the saline to the mixture while continuously stirring or vortexing to avoid precipitation. e. The final concentration of this formulation example would be 2.08 mg/mL. Adjust the initial stock concentration as needed for your desired final concentration.
Protocol 2: SBE-β-CD Formulation
This formulation utilizes a cyclodextrin to form an inclusion complex with this compound, enhancing its aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Formulation Steps: a. Add 1 part of the this compound/DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution. b. Mix thoroughly until a clear solution is obtained. c. This will result in a final vehicle composition of 10% DMSO and 18% SBE-β-CD in saline, with a this compound concentration of 2.08 mg/mL in this example.
Protocol 3: Corn Oil Suspension
This lipid-based formulation is suitable for oral gavage but should be used cautiously for long-term studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Formulation Steps: a. Add 1 part of the this compound/DMSO stock solution to 9 parts of corn oil. b. Mix thoroughly by vortexing or sonication to ensure a uniform suspension. c. The final vehicle will be a 10% DMSO in corn oil suspension, with a this compound concentration of 2.08 mg/mL in this example.
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound for in vivo administration.
Caption: Workflow for this compound in vivo formulation.
Concluding Remarks
The successful use of this compound in in vivo studies is highly dependent on the appropriate choice of formulation to overcome its poor aqueous solubility. The protocols provided here offer standardized methods for preparing this compound for oral administration in preclinical models. Researchers should select the most suitable formulation based on the specific requirements of their study, including the animal model, dosing regimen, and duration of the experiment. It is always recommended to perform a small-scale pilot formulation to ensure the stability and homogeneity of the preparation before proceeding with large-scale animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. This compound series – ENYO Pharma [enyopharma.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | HBV | FXR | TargetMol [targetmol.com]
Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of Vonafexor in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Vonafexor in human plasma. As no standardized, publicly available method has been identified, this protocol is based on established bioanalytical principles for small molecules and is intended to serve as a comprehensive starting point for method development and validation.[1][2] The proposed method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry. This approach is designed to offer high throughput and sensitivity, suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound (EYP001) is a synthetic, non-steroidal, non-bile acid Farnesoid X Receptor (FXR) agonist.[3] It is currently under investigation for the treatment of liver and kidney diseases. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic assessments. This application note describes a proposed LC-MS/MS method for the accurate and precise measurement of this compound in human plasma. The method is designed to be compliant with the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5]
Experimental
2.1. Materials and Reagents
-
This compound reference standard (Purity >98%)
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is recommended for optimal results. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior may be used.
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
2.2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
2.3. Proposed LC-MS/MS Conditions
The following tables summarize the proposed starting conditions for the LC-MS/MS analysis. These parameters should be optimized during method development.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Proposed Condition |
| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For this compound (MW 489.75), a protonated molecule [M+H]+ would be expected around m/z 490.0. A suitable product ion would then be selected. |
Protocols
3.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.
3.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the this compound working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).
3.3. Sample Preparation Protocol: Protein Precipitation
-
Aliquot 100 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 300 µL of the IS working solution in acetonitrile to each sample.
-
Vortex mix for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.[6]
Figure 1: Proposed workflow for the protein precipitation of plasma samples.
Method Validation (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected performance of a validated method, with acceptance criteria based on regulatory guidelines.[5]
Table 3: Hypothetical Calibration Curve Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Accuracy of Back-Calculated Standards | 95.2% - 104.8% | 85% - 115% (80% - 120% for LLOQ) |
Table 4: Hypothetical Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Acceptance Criteria (%CV / % Accuracy) |
| LLOQ | 1 | 8.5 | 103.2 | 9.8 | 105.1 | ≤ 20 / 80 - 120 |
| Low QC | 3 | 6.2 | 98.7 | 7.5 | 99.5 | ≤ 15 / 85 - 115 |
| Mid QC | 75 | 4.8 | 101.5 | 5.9 | 102.3 | ≤ 15 / 85 - 115 |
| High QC | 750 | 3.5 | 97.9 | 4.2 | 98.6 | ≤ 15 / 85 - 115 |
Table 5: Hypothetical Recovery and Matrix Effect Data
| QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low QC | 92.5 | 5.8 | 98.2 | 6.5 |
| High QC | 94.1 | 4.1 | 99.5 | 4.9 |
| Acceptance Criteria | Consistent and reproducible | %CV ≤ 15 | Consistent and reproducible | %CV ≤ 15 |
Table 6: Hypothetical Stability Data
| Stability Condition | Result | Acceptance Criteria (Mean Accuracy) |
| Bench-top (4 hours at room temperature) | Pass | 85% - 115% |
| Freeze-thaw (3 cycles, -20°C to room temperature) | Pass | 85% - 115% |
| Long-term (-20°C for 30 days) | Pass | 85% - 115% |
| Autosampler (24 hours at 4°C) | Pass | 85% - 115% |
Overall Analytical Process
The entire process from sample receipt to data analysis follows a logical sequence to ensure data integrity and regulatory compliance.
Figure 2: High-level overview of the bioanalytical process for this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantitative analysis of this compound in human plasma using LC-MS/MS. The outlined protein precipitation and chromatographic conditions serve as a strong starting point for method development. The hypothetical validation data demonstrates the expected performance of a robust and reliable assay suitable for supporting clinical trials. It is imperative that this proposed method undergoes full validation in accordance with regulatory guidelines before its application to the analysis of study samples.
References
- 1. researchgate.net [researchgate.net]
- 2. ijtsrd.com [ijtsrd.com]
- 3. This compound series – ENYO Pharma [enyopharma.com]
- 4. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Managing Pruritus in Vonafexor Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing pruritus as a side effect in mouse models treated with Vonafexor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sudden onset of severe scratching behavior post-Vonafexor administration | High dose of VonafexorIndividual mouse sensitivityAcute cholestatic response | Dose Adjustment: Consider reducing the this compound dosage. In a phase IIa clinical trial, mild to moderate pruritus was dose-dependent.[1][2]Acclimatization: Ensure mice are properly acclimatized to the experimental setup to minimize stress-induced behaviors that can be confused with itching.[3]Symptomatic Relief: Administer a short-term antipruritic agent (see pharmacological interventions below). |
| Chronic, persistent scratching leading to skin lesions | Sustained cholestatic pruritus due to long-term this compound treatmentSecondary skin infections from excessive scratchingDevelopment of atopic dermatitis-like symptoms | Pharmacological Intervention: Implement a long-term management strategy with agents like bile acid sequestrants (e.g., cholestyramine) or rifampin, which has shown efficacy in cholestatic pruritus.[4]Environmental Enrichment: Provide environmental enrichment to reduce stress and divert attention from itching.Topical Treatments: Apply emollients or topical steroids to soothe the skin and prevent infection, but be mindful of potential interference with dermal absorption if this compound is applied topically.Nail Trimming: Regularly trim the hind paw nails of the mice to minimize skin damage from scratching. |
| Variability in pruritus severity between mice in the same treatment group | Genetic differences in mouse strainsVariations in gut microbiotaSubtle differences in experimental conditions | Standardize Microbiota: Co-house mice or use littermates to normalize gut microbiota as much as possible, as it can influence bile acid metabolism.[4]Increase Sample Size: A larger cohort of mice can help to statistically account for individual variability.Consistent Handling: Ensure all experimenters use standardized, gentle handling techniques to minimize stress. |
| Difficulty distinguishing itch-related scratching from normal grooming | Subjectivity in behavioral observationLack of a clear behavioral assay | Utilize a Standardized Behavioral Assay: Employ a detailed protocol for measuring acute itch, which involves habituation and specific injection techniques to elicit measurable scratching bouts.[3][5]Video Recording and Analysis: Record mouse behavior for later, blinded analysis to increase objectivity. Automated systems like SCLABA-Real can also be used for reliable quantification.[6]Site-Specific Observation: Focus on scratching directed at the nape of the neck or rostral back, as these are common sites for itch assessment in mice.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced pruritus?
A1: this compound is a farnesoid X receptor (FXR) agonist.[8][9] Pruritus is a known class effect of FXR agonists.[1][2] The primary proposed mechanism is cholestatic pruritus. Cholestasis leads to the accumulation of pruritogens in the systemic circulation.[4] While bile acids were initially considered the main culprits, recent research points to the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis as a significant contributor.[10][11] Elevated levels of ATX, the enzyme that produces LPA, are found in patients with cholestatic pruritus.[11] LPA can then activate sensory neurons to transmit the itch signal.[11]
Q2: Is the pruritus observed with this compound histaminergic?
A2: The pruritus associated with cholestasis is generally considered non-histaminergic.[12] This is supported by the clinical observation that antihistamines are often ineffective in treating this type of itch.[10] Therefore, it is unlikely that this compound-induced pruritus is primarily mediated by histamine.
Q3: What are the first-line pharmacological interventions to consider for managing pruritus in my mouse model?
A3: Based on clinical management of cholestatic pruritus, the following can be considered for mouse models:
-
Bile Acid Sequestrants: Cholestyramine is a first-line treatment that binds bile acids in the intestine, preventing their reabsorption.[4][13] The dosage for mice would need to be scaled down from human doses.
-
Rifampin: This pregnane X receptor agonist can reduce the expression of autotaxin and modulate bile acid metabolism.[4]
-
Opioid Antagonists: Naltrexone can be considered as endogenous opioids are thought to play a role in cholestatic itch.[4]
Q4: Are there any non-pharmacological ways to manage pruritus?
A4: Yes, several non-pharmacological strategies can be implemented:
-
Environmental Enrichment: Providing novel objects, nesting materials, and opportunities for exploration can reduce stress and scratching behavior.
-
Temperature and Humidity Control: Maintaining a stable and comfortable environment can prevent skin dryness, which can exacerbate itching.
-
Nail Capping/Trimming: Applying soft caps to the hind claws or regular trimming can significantly reduce self-inflicted skin damage.
Q5: How can I quantitatively assess the severity of pruritus in my mice?
A5: Quantitative assessment is crucial for evaluating the efficacy of any intervention.
-
Behavioral Scoring: Observe and count the number of scratching bouts over a defined period. A scratching bout is typically defined as one or more rapid strokes of the hind paw directed at a specific body site.[14]
-
Automated Systems: Utilize automated systems that use video tracking and deep learning algorithms to detect and quantify scratching behavior with high accuracy.[5]
-
Skin Lesion Scoring: Develop a scoring system to grade the severity of skin damage, erythema, and edema resulting from chronic scratching.[14][15]
Experimental Protocols
Protocol 1: Assessment of Acute Pruritus in Mice
This protocol is adapted from established methods for measuring itch-related behaviors.[3]
-
Acclimatization:
-
For at least three days prior to the experiment, acclimate the mice to the observation chambers (e.g., clear plexiglass cylinders) for 15-30 minutes each day.[5] This reduces novelty-induced stress.
-
-
Habituation on Test Day:
-
On the day of the experiment, place the mice in the observation chambers and allow them to habituate for at least 30 minutes before any injections.
-
-
Intradermal Injection:
-
Gently restrain the mouse and inject a small volume (e.g., 10-20 µL) of the test substance (this compound or control) intradermally into the nape of the neck.
-
-
Behavioral Observation:
-
Immediately after the injection, return the mouse to the observation chamber and begin video recording.
-
Record for a period of 30-60 minutes.
-
A blinded observer should later analyze the video to count the number of scratching bouts directed towards the injection site. A "bout" is defined as a continuous scratching motion with the hind limb.
-
Visualizations
Caption: Signaling pathway of this compound-induced cholestatic pruritus.
Caption: Workflow for assessing and managing pruritus in mice.
Caption: Decision tree for troubleshooting this compound-induced pruritus.
References
- 1. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enyopharma.com [enyopharma.com]
- 3. A behavioral assay for measuring acute itch in mice [slack.protocols.io:8443]
- 4. Scratching the Itch: Management of pruritus in cholestatic liver disease | AASLD [aasld.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Evaluation of Itch by Using NC/NgaTnd Mice: A Model of Human Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of acute, chemical itch and pain in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound series – ENYO Pharma [enyopharma.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cholestatic pruritus: Emerging mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Cholestasis-Associated Pruritus and Its Pruritogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Managing pruritus in chronic liver disease: An in-depth narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparative Study on Different Skin Pruritus Mouse Models [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Vonafexor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Vonafexor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may face, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing high variability in my dose-response curves for this compound?
High variability in dose-response experiments can stem from several factors, from experimental setup to cellular responses.
-
Potential Cause 1: Inconsistent Cell Seeding Density. Variations in the number of cells seeded per well can lead to significant differences in the response to this compound.
-
Solution: Ensure a homogenous cell suspension before seeding. After seeding, visually inspect plates to confirm even cell distribution. Perform a cell viability and proliferation assay to determine the optimal seeding density where cells are in a logarithmic growth phase during the experiment.[1]
-
-
Potential Cause 2: Serum Batch Variability. Serum is a complex mixture of growth factors, hormones, and other components that can vary significantly between batches, impacting cellular physiology and response to treatment.[2][3][4]
-
Solution: When a new batch of serum is purchased, it is crucial to test it against a previously validated batch. If possible, purchase a large enough quantity of a single lot to last for the duration of a series of experiments to minimize this source of variability.[2]
-
-
Potential Cause 3: Reagent Instability. The stability of this compound in solution and other reagents, like luciferase substrates, can affect the outcome of the experiment.
-
Solution: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Ensure that all assay reagents are within their expiration dates and stored under the recommended conditions. For luciferase assays, prepare the substrate immediately before use and protect it from light.[5]
-
Q2: My reporter gene assay shows a weak or no signal in response to this compound. What could be the issue?
A weak or absent signal in a reporter gene assay can be due to issues with the plasmid, transfection, or the cells themselves.
-
Potential Cause 1: Low Transfection Efficiency. Inefficient delivery of the FXR reporter plasmid and the internal control plasmid into the cells will result in a low signal.
-
Potential Cause 2: Inappropriate Cell Line. The chosen cell line may not express sufficient levels of functional FXR or the necessary co-factors for a robust response.
-
Solution: Use a cell line known to have a good response to FXR agonists, such as HepaRG or HepG2 cells.[7] If using a less characterized cell line, verify the expression of FXR and key co-regulators.
-
-
Potential Cause 3: Weak Promoter in Reporter Construct. The promoter driving the reporter gene may not be strong enough to produce a detectable signal.
-
Solution: If possible, switch to a reporter construct with a stronger promoter. Alternatively, increase the amount of reporter plasmid used in the transfection, though this may also increase background signal.[5]
-
Q3: I am observing a high background signal in my luciferase reporter assay. How can I reduce it?
High background can mask the true signal from this compound treatment.
-
Potential Cause 1: Intrinsic Luciferase Activity in Cells. Some cell lines may have endogenous luciferase-like activity.
-
Solution: Always include a "no-plasmid" control to measure the inherent background luminescence of the cells and media.
-
-
Potential Cause 2: Assay Plate Properties. The type of microplate used can contribute to background signal.
-
Solution: Use white, opaque-walled plates for luminescence assays to minimize well-to-well crosstalk and enhance the signal.[8]
-
-
Potential Cause 3: Contamination. Bacterial or fungal contamination can lead to high background signals.
-
Solution: Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
-
Q4: The expression of FXR target genes (e.g., SHP, BSEP) is inconsistent after this compound treatment. Why?
Variability in target gene expression can be due to the complex nature of FXR signaling and experimental variables.
-
Potential Cause 1: Crosstalk with Other Signaling Pathways. FXR activity can be modulated by other signaling pathways, such as inflammatory pathways.[9]
-
Solution: Ensure consistent cell culture conditions to minimize the activation of confounding signaling pathways. Serum starvation prior to treatment can sometimes help to reduce baseline signaling activity.
-
-
Potential Cause 2: Differential Gene Regulation. this compound is known to induce a differential set of target genes compared to other FXR agonists.[10] The kinetics and magnitude of induction for different genes can vary.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring the expression of each target gene. Analyze a panel of known FXR target genes to get a more complete picture of this compound's activity.
-
-
Potential Cause 3: Issues with RNA Extraction or qPCR. Inconsistent RNA quality or qPCR efficiency can lead to variable results.
-
Solution: Use a standardized RNA extraction protocol and assess RNA quality and quantity before proceeding to qPCR. Design and validate qPCR primers for efficiency and specificity. Use appropriate housekeeping genes for normalization.
-
Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: this compound In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| FXR Agonist Activity | Not Specified | Highly Selective | [9] |
| Anti-HBV Activity | HepaRG | Significant reduction in HBV DNA, HBsAg, and HBeAg | Not specified in publicly available data |
Table 2: this compound Clinical Trial Data (Phase IIa LIVIFY study in NASH) [11][12][13][14][15]
| Parameter | Placebo | This compound (100mg QD) | This compound (200mg QD) |
| Mean Relative Reduction in Liver Fat Content | 10.6% | 30.5% | 25.3% |
| Absolute Decrease in Liver Fat Content | 2.3% | 6.3% | 5.4% |
| Incidence of Mild to Moderate Pruritus | 6.3% | 9.7% | 18.2% |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
Protocol 1: FXR Reporter Gene Assay in HepaRG Cells
This protocol describes a luciferase-based reporter assay to measure the activation of FXR by this compound in HepaRG cells.
-
Cell Culture and Seeding:
-
Transfection:
-
Prepare a transfection mix containing an FXR-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Use a suitable transfection reagent and follow the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
24 hours post-transfection, replace the medium with the this compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized data against the this compound concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: FXR Target Gene Expression Analysis by qPCR
This protocol details the measurement of FXR target gene expression in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed HepaRG cells in a 6-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for the optimal time determined from a time-course experiment.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Assess the quantity and quality of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.
-
Compare the expression levels in this compound-treated samples to the vehicle control.
-
Visualizations
Signaling Pathway
Caption: this compound activates the FXR-RXR heterodimer, leading to the regulation of target gene expression.
Experimental Workflow
Caption: A typical workflow for in vitro analysis of this compound's effect on FXR activation and target gene expression.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. goldbio.com [goldbio.com]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound series – ENYO Pharma [enyopharma.com]
- 11. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 14. enyopharma.com [enyopharma.com]
- 15. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic... : Falk Foundation [falkfoundation.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Optimisation of the HepaRG cell line model for drug toxicity studies using two different cultivation conditions: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Preclinical Insights into Vonafexor's Impact on LDL Cholesterol: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for understanding the preclinical data surrounding the farnesoid X receptor (FXR) agonist, Vonafexor, and its specific impact on low-density lipoprotein (LDL) cholesterol in animal models. As research into this compound and other FXR agonists continues, understanding their nuanced effects on lipid metabolism is critical for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound may influence LDL cholesterol levels?
A1: this compound is a synthetic, non-bile acid agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, playing a crucial role in regulating bile acid, lipid, and glucose metabolism. The impact of FXR activation on LDL cholesterol is complex. While FXR activation can influence cholesterol homeostasis, some clinical findings with this compound in patients with non-alcoholic steatohepatitis (NASH) have indicated that a manageable increase in LDL-cholesterol is a possible effect.[1][2]
Q2: Are there established animal models to study the effects of this compound on LDL cholesterol?
A2: Preclinical studies for this compound have been conducted in various animal models, primarily focusing on its efficacy in metabolic dysfunction-associated steatohepatitis (MASH) and chronic kidney disease (CKD). For instance, the Stelic mouse model (STAM™) has been utilized to demonstrate this compound's positive impact on key MASH parameters. While these studies provide broad insights into this compound's metabolic effects, specific, publicly available quantitative data on LDL cholesterol modulation in these models are limited. General animal models for studying dyslipidemia, such as LDL receptor knockout (LDLR-/-) mice, are commonly used to assess the impact of therapeutic agents on cholesterol levels.[3]
Q3: What are the potential confounding factors to consider when assessing this compound's effect on LDL in animal studies?
A3: Several factors can influence the outcome of studies investigating this compound's impact on LDL cholesterol. These include the choice of animal model, the composition of the diet (e.g., standard chow vs. high-fat diet), the dose and duration of this compound administration, and the specific methods used for lipoprotein analysis. Different species can also exhibit varied responses to FXR agonists.
Troubleshooting Guide for Experimental Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in LDL cholesterol levels within treatment groups. | 1. Inconsistent diet composition or consumption.2. Genetic drift within the animal colony.3. Variability in drug administration (e.g., gavage technique). | 1. Ensure precise control over diet formulation and monitor food intake.2. Use animals from a well-characterized and genetically stable source.3. Standardize drug administration procedures and ensure proper training of personnel. |
| Discrepancy between total cholesterol and calculated LDL cholesterol. | 1. Inaccurate measurement of triglyceride or HDL cholesterol levels.2. Presence of other lipoprotein fractions interfering with the calculation (e.g., VLDL remnants). | 1. Validate the accuracy of all lipid panel components.2. Consider using direct LDL cholesterol measurement methods instead of calculation, especially in dyslipidemic models. |
| Unexpected changes in other lipid parameters (e.g., HDL, triglycerides). | FXR activation is known to have pleiotropic effects on lipid metabolism. | Carefully document and analyze all lipid parameters to gain a comprehensive understanding of the metabolic effects of this compound. |
Data on FXR Agonist Effects on Cholesterol (Illustrative)
As specific quantitative data for this compound's effect on LDL cholesterol in animal models is not publicly detailed, the following table illustrates the type of data that would be generated from such studies, using a hypothetical FXR agonist.
| Animal Model | Treatment Group | Dosage | Duration | Mean Change in LDL-C (mg/dL) | Standard Deviation | p-value vs. Vehicle |
| LDLR-/- Mice | Vehicle | - | 8 weeks | +5 | 2.1 | - |
| LDLR-/- Mice | FXR Agonist X | 10 mg/kg | 8 weeks | +15 | 3.5 | <0.05 |
| C57BL/6J Mice | Vehicle | - | 8 weeks | +2 | 1.8 | - |
| C57BL/6J Mice | FXR Agonist X | 10 mg/kg | 8 weeks | +8 | 2.9 | <0.05 |
Experimental Protocols
Detailed experimental protocols for assessing the impact of a compound like this compound on LDL cholesterol would typically include the following steps.
General Workflow for In Vivo Assessment
References
- 1. An interspecies study of lipid profiles and atherosclerosis in familial hypercholesterolemia animal models with low-density lipoprotein receptor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate improves lipid metabolism and obesity in ovariectomized LDL receptor-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]
Vonafexor in DMSO: A Technical Guide to Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and long-term storage of Vonafexor solutions in dimethyl sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and activity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound in DMSO?
For long-term stability of this compound in a DMSO stock solution, it is recommended to store it at -80°C.[1][2] Under these conditions, the solution can be expected to remain stable for up to two years.[2] For shorter-term storage, -20°C is also an option, with a recommended maximum storage period of one year.[2] Some suppliers suggest that for use within one week, aliquots can be stored at 4°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2][3]
Q2: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is reported to be between 22.5 mg/mL (45.94 mM) and 83.33 mg/mL (170.14 mM).[1][2][3] To achieve complete dissolution, especially at higher concentrations, sonication or gentle heating (e.g., to 37°C) may be necessary.[1][2][3]
Q3: How does DMSO affect the stability of compounds like this compound?
DMSO is a widely used solvent due to its excellent solubilizing properties. However, its hygroscopic nature, meaning it readily absorbs moisture from the air, can be a concern for the long-term stability of dissolved compounds.[4] Water absorption can potentially lead to hydrolysis of sensitive compounds. Additionally, improper handling and storage can introduce contaminants or lead to oxidation.[4] While specific degradation pathways for this compound in DMSO are not detailed in the available literature, general principles of chemical stability suggest that minimizing exposure to water, light, and air is crucial.
Q4: Can I store my this compound in DMSO solution at room temperature?
Long-term storage at room temperature is not recommended. Studies on the general stability of compounds in DMSO at room temperature have shown a significant decrease in compound integrity over time, with a 52% probability of observing the compound after one year.[5] For optimal stability and to ensure the compound's efficacy in experiments, it is critical to adhere to the recommended frozen storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the DMSO stock solution upon thawing. | The concentration may be too high, or the compound may have come out of solution during freezing. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[2][3] Ensure the solution is clear before use. For future preparations, consider preparing a slightly lower concentration stock solution. |
| The final concentration of DMSO in my cell-based assay is too high. | The stock solution concentration is too low, requiring a larger volume to be added to the assay medium. | In cell-based experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] If your final DMSO concentration is too high, prepare a more concentrated stock solution of this compound. |
| I am concerned about the impact of repeated freeze-thaw cycles. | Repeated freezing and thawing can degrade sensitive compounds and introduce moisture into the stock solution. | Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[1][2][3] This practice helps maintain the integrity of the compound over the long term. |
| The DMSO solution appears discolored. | This could indicate degradation of the compound or contamination of the solvent. | Discard the discolored solution and prepare a fresh stock solution using high-purity, anhydrous DMSO. Ensure proper handling and storage in a tightly sealed container to prevent contamination. |
Summary of Recommended Storage Conditions
| Storage Temperature | Duration | Recommendation | Citations |
| -80°C | Up to 2 years | Recommended for long-term storage. | [1][2] |
| -20°C | Up to 1 year | Suitable for intermediate-term storage. | [1][2][3] |
| 4°C | Up to 1 week | For short-term use of working aliquots. | [1] |
| Room Temperature | Not Recommended | Significant degradation is likely over time. | [5] |
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder using a calibrated balance.
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator or gently warm the solution to 37°C to aid dissolution.[2][3] Visually inspect the solution to ensure there are no visible particles.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature (-20°C or -80°C for long-term storage).
-
Workflow for Preparation and Storage of this compound Stock Solution
Caption: Workflow for preparing and storing this compound stock solutions.
References
Technical Support Center: Mitigating Vonafexor-Induced Gastrointestinal Adverse Events in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential gastrointestinal (GI) adverse events (AEs) in rodents during preclinical studies with Vonafexor, a selective farnesoid X receptor (FXR) agonist. The information is based on the known mechanisms of FXR activation in the gut and general principles of drug-induced GI toxicity assessment in rodents.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for potential gastrointestinal side effects with this compound, a selective FXR agonist?
A1: The farnesoid X receptor (FXR) is highly expressed in the gastrointestinal tract and plays a crucial role in maintaining gut homeostasis, including regulating bile acid metabolism, inflammation, and intestinal barrier function.[1][2] Systemic activation of FXR by agonists can sometimes lead to GI-related adverse effects.[3] While this compound is designed for high selectivity, modulation of FXR signaling in the gut may lead to transient changes that manifest as gastrointestinal AEs.
Q2: What are the most likely gastrointestinal adverse events to be observed in rodents treated with this compound?
A2: Based on the known class effects of FXR agonists, potential GI AEs in rodents could include diarrhea, abdominal discomfort, and bloating.[4] In preclinical toxicology studies, it is also important to monitor for signs of intestinal inflammation, changes in intestinal permeability, and histological alterations.
Q3: Are there any known strategies to mitigate FXR agonist-induced gastrointestinal side effects?
A3: While specific data for this compound is not publicly available, general strategies for mitigating GI side effects of FXR agonists could include dose optimization and co-administration with agents that protect the intestinal mucosa. For instance, developing intestinally restricted FXR agonists is a strategy being explored to minimize systemic side effects.[3]
Q4: What preclinical rodent models are suitable for evaluating this compound-induced gastrointestinal toxicity?
A4: Several established rodent models can be used to assess drug-induced GI toxicity. These include models of chemotherapy-induced mucositis, which share some pathological features with other forms of intestinal injury.[5][6][7] Additionally, models of drug-induced diarrhea and assessments of intestinal permeability can provide valuable insights.[4][8]
Troubleshooting Guides
Issue 1: Observation of Diarrhea or Loose Stools in Treated Rodents
Potential Cause:
-
Alteration of intestinal fluid and electrolyte secretion due to FXR activation.
-
Changes in gut motility.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the severity of diarrhea is dose-dependent. A dose reduction may alleviate the symptoms.
-
Stool Consistency Scoring: Implement a standardized scoring system to quantify the severity of diarrhea.
-
Hydration Monitoring: Ensure adequate hydration of the animals. Provide supplemental hydration if necessary.
-
Intestinal Transit Assay: Perform an intestinal transit assay to assess if the drug is altering gut motility.
Issue 2: Signs of Intestinal Inflammation (e.g., weight loss, lethargy)
Potential Cause:
-
Induction of a pro-inflammatory response in the gut mucosa.
-
Disruption of the intestinal barrier leading to bacterial translocation.
Troubleshooting Steps:
-
Body Weight and Food/Water Intake Monitoring: Closely monitor for changes in body weight and daily food and water consumption.[9]
-
Histopathological Analysis: At the end of the study, collect intestinal tissue for histological examination to assess for signs of inflammation, such as immune cell infiltration and mucosal damage.[10][11]
-
Myeloperoxidase (MPO) Assay: Perform an MPO assay on intestinal tissue homogenates as a quantitative measure of neutrophil infiltration.
-
Cytokine Profiling: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in intestinal tissue or serum.
Issue 3: Suspected Impaired Intestinal Barrier Function
Potential Cause:
-
FXR-mediated alterations in the expression of tight junction proteins.
-
Increased intestinal epithelial cell apoptosis.
Troubleshooting Steps:
-
In Vivo Intestinal Permeability Assay: Conduct an in vivo intestinal permeability assay using a fluorescently labeled, non-absorbable marker like FITC-dextran.
-
Tight Junction Protein Expression: Analyze the expression of key tight junction proteins (e.g., occludin, claudins, ZO-1) in intestinal tissue via Western blot or immunohistochemistry.
-
Histological Assessment of Apoptosis: Use techniques like TUNEL staining on intestinal sections to quantify the level of apoptosis in the intestinal epithelium.
Quantitative Data Summary
Since specific quantitative data for this compound-induced GI AEs in rodents is not publicly available, the following table provides a template for how researchers can structure their own data for easy comparison of different treatment groups.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Mitigation Strategy + this compound |
| Diarrhea Score (0-4) | ||||
| Body Weight Change (%) | ||||
| MPO Activity (U/g tissue) | ||||
| Intestinal Permeability (FITC-dextran in serum, µg/ml) | ||||
| Villus Height (µm) | ||||
| Crypt Depth (µm) |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Diarrhea
Objective: To quantify the incidence and severity of diarrhea in rodents.
Methodology:
-
House rodents individually for accurate monitoring.
-
Observe the animals at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.
-
Score the consistency of the feces using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, shapeless stools; 3 = watery stools/diarrhea).
-
Record the number of animals in each treatment group exhibiting each score at each time point.
Protocol 2: In Vivo Intestinal Permeability Assay
Objective: To assess the integrity of the intestinal barrier.
Methodology:
-
Fast the rodents for 4-6 hours with free access to water.
-
Administer fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa) by oral gavage.
-
After a defined period (e.g., 4 hours), collect blood via cardiac puncture under anesthesia.
-
Prepare serum from the blood samples.
-
Measure the concentration of FITC-dextran in the serum using a fluorescence plate reader.
-
Higher fluorescence intensity in the serum indicates increased intestinal permeability.
Protocol 3: Histopathological Evaluation of Intestinal Tissue
Objective: To examine the microscopic structure of the intestine for signs of damage.
Methodology:
-
At the end of the treatment period, euthanize the animals and collect sections of the small and large intestine.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues, embed in paraffin, and section at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope for changes in villus height, crypt depth, inflammatory cell infiltration, and evidence of epithelial cell injury.[10][11]
Visualizations
Caption: FXR signaling pathway in the enterocyte.
References
- 1. news-medical.net [news-medical.net]
- 2. Effects of Intestinal FXR-Related Molecules on Intestinal Mucosal Barriers in Biliary Tract Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Gastrointestinal Disease - Creative Bioarray [dda.creative-bioarray.com]
- 9. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mjmr.journals.ekb.eg [mjmr.journals.ekb.eg]
Vonafexor In Vivo Response: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the in vivo response to Vonafexor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High inter-animal variability in therapeutic response | Genetic background of the animal model: Polymorphisms in the Nr1h4 gene (encoding the Farnesoid X Receptor, FXR) can influence receptor activation and downstream signaling.[1][2] | - Use a genetically homogenous inbred strain of mice. - If using outbred stocks, increase the number of animals per group to improve statistical power. - Consider sequencing the Nr1h4 gene in your animal model to identify any potential variations. |
| Baseline disease severity: The extent of liver fibrosis, inflammation, or kidney damage at the start of the experiment can impact the therapeutic window for this compound. | - Stratify animals into treatment groups based on baseline disease markers (e.g., liver enzymes, proteinuria). - Ensure consistent disease induction across all animals. | |
| Gut microbiota composition: The gut microbiome can influence bile acid metabolism and FXR signaling.[3] | - Co-house animals to normalize gut microbiota. - Consider performing 16S rRNA sequencing of fecal samples to assess for major differences in gut microbial composition between responders and non-responders. | |
| Unexpected side effects (e.g., severe pruritus, adverse lipid profile) | Dose-related effects: Pruritus and increases in LDL cholesterol are known class effects of FXR agonists.[4] | - Perform a dose-response study to identify the optimal therapeutic dose with an acceptable side effect profile. - For pruritus, consider co-administration of an anti-pruritic agent if it does not interfere with the study endpoints. - For lipid changes, monitor lipid profiles closely and consider the relevance to the specific research question. |
| Off-target effects: Although this compound is a selective FXR agonist, off-target effects at high concentrations cannot be entirely ruled out. | - Lower the dose of this compound. - Include a positive control (e.g., another FXR agonist) and a negative control in your study design. | |
| Lack of expected therapeutic effect | Inadequate drug exposure: Issues with formulation, administration, or rapid metabolism can lead to insufficient target engagement. | - Verify the formulation and stability of this compound. - Confirm the accuracy of the dosing regimen. - Perform pharmacokinetic studies to measure plasma and tissue concentrations of this compound. |
| FXR resistance: In some disease states, FXR expression or its ability to be activated may be compromised. | - Measure FXR expression levels in the target tissue (e.g., liver, kidney) at baseline. - Assess the expression of downstream FXR target genes (e.g., Shp, Fgf19) to confirm target engagement. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a synthetic, non-steroidal, non-bile acid agonist of the Farnesoid X Receptor (FXR).[5] FXR is a nuclear receptor that is highly expressed in the liver, intestine, and kidneys.[6] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[3][7]
2. What are the key signaling pathways activated by this compound?
The primary signaling pathway activated by this compound is the FXR signaling pathway. Key downstream effects include:
-
In the liver: Activation of FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] This leads to a reduction in the overall bile acid pool.
-
In the intestine: FXR activation stimulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[8] FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, which also suppresses CYP7A1 expression, further contributing to the regulation of bile acid synthesis.[8]
3. How can I model diseases in vivo to study the effects of this compound?
The choice of animal model will depend on the therapeutic area of interest. Here are a couple of examples:
-
Non-alcoholic Steatohepatitis (NASH): The STAM™ (Stelic Animal Model) mouse is a widely used model of NASH that progresses from steatosis to fibrosis and even hepatocellular carcinoma.[9][10][11]
-
Alport Syndrome: Mouse models with mutations in the Col4a3, Col4a4, or Col4a5 genes are used to study this genetic kidney disease.[12][13][14]
4. Are there known genetic factors that can influence the response to this compound?
Yes, genetic variations in the NR1H4 gene, which encodes FXR, can impact an individual's response to FXR agonists.[2] Single nucleotide polymorphisms (SNPs) in NR1H4 have been associated with differences in glucose and lipid metabolism.[1] Therefore, the genetic background of the animal model or patient population could contribute to the observed variability in response.
Experimental Protocols
1. STAM™ Model for NASH
This protocol is a general guideline and may need to be adapted for specific experimental needs.
Methodology:
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction:
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (e.g., by gavage) at the desired dose and frequency. The treatment period can vary depending on the study's objectives (e.g., from 6 to 9 weeks of age to target NASH).[11]
-
-
Monitoring and Endpoints:
-
Monitor body weight, food and water intake, and clinical signs of health throughout the study.
-
At the study endpoint, collect blood for analysis of serum markers (e.g., ALT, AST, glucose, lipids).
-
Harvest liver tissue for histopathological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR for FXR target genes), and protein analysis (Western blotting).
-
2. Alport Syndrome Mouse Model
This protocol provides a general framework for studying the effect of this compound in a mouse model of Alport syndrome.
Methodology:
-
Animal Model: Use a mouse strain with a mutation in a type IV collagen gene, such as Col4a3-/- mice on a 129S1/SvImJ background.[15]
-
This compound Administration:
-
Begin treatment at an early stage of the disease (e.g., 3 weeks of age) and continue until a predetermined endpoint (e.g., 11 weeks of age).[15]
-
This compound can be administered by admixing it with the chow or by daily oral gavage.
-
-
Monitoring and Endpoints:
-
Monitor body weight and general health.
-
Collect urine regularly to measure albumin-to-creatinine ratio (ACR) as a marker of kidney damage.[15]
-
At the study endpoint, collect blood to measure blood urea nitrogen (BUN) and plasma creatinine.[15]
-
Harvest kidneys for histopathological analysis (e.g., PAS staining to assess glomerulosclerosis and interstitial fibrosis) and immunostaining for podocyte markers (e.g., synaptopodin).[15]
-
Quantitative Data Summary
Table 1: Efficacy of this compound in the Phase IIa LIVIFY Trial in Patients with Suspected Fibrotic NASH (Part B, 12 Weeks)
| Parameter | Placebo (n=32) | This compound 100 mg QD (n=32) | This compound 200 mg QD (n=32) |
| Absolute Change in Liver Fat Content (%) | -2.3 | -6.3 | -5.4 |
| Relative Liver Fat Content Reduction >30% (%) | 12.5 | 50.0 | 39.3 |
| Data from the LIVIFY trial.[4] |
Table 2: Incidence of Pruritus in the Phase IIa LIVIFY Trial
| Treatment Group | Incidence of Mild to Moderate Pruritus (%) |
| Placebo | 6.3 |
| This compound 100 mg QD | 9.7 |
| This compound 200 mg QD | 18.2 |
| Data from the LIVIFY trial.[4] |
References
- 1. Genetic variation in NR1H4 encoding the bile acid receptor FXR determines fasting glucose and free fatty acid levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound series – ENYO Pharma [enyopharma.com]
- 6. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Animals, experimental design, and mouse models of NASH [bio-protocol.org]
- 10. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 12. researchgate.net [researchgate.net]
- 13. PPAR δ Agonism Ameliorates Renal Fibrosis in an Alport Syndrome Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Searching for a treatment for Alport syndrome using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Farnesoid X receptor prevents neutrophil extracellular traps via reduced sphingosine-1-phosphate in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Differential Gene Expression: A Comparative Analysis of Vonafexor and Tropifexor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (EYP001) and Tropifexor (LJN452) are both potent, orally active, non-steroidal farnesoid X receptor (FXR) agonists that have been investigated for the treatment of chronic liver diseases such as nonalcoholic steatohepatitis (NASH).[1] As master regulators of bile acid, lipid, and glucose metabolism, FXR agonists represent a promising therapeutic class. While both compounds target the same nuclear receptor, their distinct chemical structures suggest the potential for differential engagement with the receptor and, consequently, distinct patterns of gene expression.[1] This guide provides a comparative overview of the available data on the differential gene expression profiles induced by this compound and Tropifexor, supported by experimental methodologies and pathway visualizations.
It is important to note that a direct head-to-head comparative study of the differential gene expression profiles of this compound and Tropifexor has not been publicly released. Therefore, this guide synthesizes findings from separate preclinical studies to offer insights into their individual effects on gene regulation.
Mechanism of Action: FXR Agonism
Both this compound and Tropifexor exert their effects by activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver, intestine, and kidneys. Upon activation by a ligand, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Key signaling pathways regulated by FXR activation include:
-
Bile Acid Synthesis and Transport: FXR activation inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and upregulates the expression of the bile salt export pump (BSEP), promoting bile acid efflux from hepatocytes.
-
Lipid Metabolism: FXR plays a role in regulating triglyceride and lipoprotein metabolism.
-
Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity.
-
Inflammation and Fibrosis: FXR activation can suppress inflammatory pathways and reduce fibrosis in the liver.
Comparative Gene Expression Profiles
Tropifexor
A key study by Hernandez et al. (2019) investigated the effect of Tropifexor on gene expression in a mouse model of NASH. Transcriptome analysis of liver samples revealed that Tropifexor treatment resulted in 461 differentially expressed genes. These genes were associated with pathways involved in the reduction of oxidative stress, fibrogenesis, and inflammation.[2][3]
The study highlighted the dose-dependent upregulation of antioxidant genes and the suppression of markers for fibrosis and inflammation. A selection of these differentially expressed genes is presented in Table 1.
| Gene | Regulation | Function |
| Upregulated Genes | ||
| Gsta4 (Glutathione S-transferase alpha 4) | Upregulated | Antioxidant, detoxification |
| Gstt3 (Glutathione S-transferase theta 3) | Upregulated | Antioxidant, detoxification |
| Shp (Small heterodimer partner) | Upregulated | Inhibition of bile acid synthesis |
| Bsep (Bile salt export pump) | Upregulated | Bile acid transport |
| Downregulated Genes | ||
| Cyp2e1 (Cytochrome P450 2E1) | Downregulated | Oxidative stress marker |
| Col1a1 (Collagen type I alpha 1) | Downregulated | Fibrosis marker |
| Acta2 (Actin, alpha 2, smooth muscle) | Downregulated | Fibrosis marker |
| Timp1 (Tissue inhibitor of metalloproteinase 1) | Downregulated | Fibrosis marker |
| Aif1 (Allograft inflammatory factor 1) | Downregulated | Inflammation marker |
| Ccl2 (C-C motif chemokine ligand 2) | Downregulated | Inflammation marker |
| Cd86 (CD86 antigen) | Downregulated | Inflammation marker |
| Table 1: Selected Differentially Expressed Genes in Response to Tropifexor in a NASH Mouse Model. [2] |
This compound
For this compound, publicly available data on its differential gene expression profile is more qualitative. It is described as inducing a "differential set of target genes based on ligand binding patterns," which suggests that its gene regulation profile may differ from other FXR agonists due to its unique chemical structure.[1] Preclinical studies have demonstrated this compound's efficacy in models of NASH and chronic kidney disease, with observed anti-inflammatory and anti-fibrotic effects.[1] However, a specific, comprehensive list of differentially expressed genes from a transcriptomic study is not yet available in the public domain.
Experimental Protocols: RNA-Seq for Differential Gene Expression Analysis
The following provides a detailed, representative methodology for a typical RNA sequencing (RNA-seq) experiment designed to identify differentially expressed genes, based on common practices in the field.
1. RNA Isolation and Quality Control:
-
Total RNA is extracted from tissue samples (e.g., liver biopsies) from control and drug-treated groups using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
The integrity and quantity of the extracted RNA are assessed. RNA Integrity Number (RIN) is determined using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 7) is used for library preparation.
2. Library Preparation:
-
Ribosomal RNA (rRNA), which constitutes a large portion of total RNA, is depleted to enrich for messenger RNA (mRNA) and other non-coding RNAs. Alternatively, mRNA can be enriched by selecting for polyadenylated (poly-A) tails.
-
The enriched RNA is fragmented into smaller pieces.
-
First-strand complementary DNA (cDNA) is synthesized from the fragmented RNA using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters containing unique barcodes (indices) for each sample to allow for multiplexing.
-
The adapter-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.
-
The final library is quantified and its size distribution is assessed to ensure quality.
3. Sequencing:
-
The prepared libraries are pooled and sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq, to generate millions of short reads.
4. Data Analysis:
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Read Trimming: Adapter sequences and low-quality bases are removed from the reads.
-
Alignment: The trimmed reads are aligned to a reference genome using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated between the control and drug-treated groups. These tools account for variability between samples and normalize the read counts. A threshold for significance is typically set (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Enrichment Analysis: The list of differentially expressed genes is further analyzed to identify enriched biological pathways, gene ontologies, and potential disease associations.
Conclusion
Both this compound and Tropifexor are promising FXR agonists with demonstrated preclinical efficacy. The available data for Tropifexor indicates a significant impact on genes involved in mitigating oxidative stress, inflammation, and fibrosis, providing a molecular basis for its therapeutic potential in NASH.[2] While a detailed public gene expression profile for this compound is currently lacking, its description as inducing a "differential set of target genes" underscores the importance of further research to elucidate its specific molecular signature.[1] Such studies will be crucial for understanding the nuances of FXR agonism and for the rational design of future therapies targeting this important nuclear receptor. As more data becomes available, a direct comparison will be invaluable for the scientific and drug development communities.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropifexor-Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Second-Generation FXR Agonists: A Head-to-Head Comparison for Researchers
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammation and fibrosis has made it a promising therapeutic target for chronic liver diseases, particularly non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). While the first-generation FXR agonist, obeticholic acid, demonstrated clinical efficacy, its use has been associated with side effects like pruritus and dyslipidemia. This has spurred the development of second-generation FXR agonists with potentially improved efficacy and safety profiles.
This guide provides a head-to-head comparison of key second-generation FXR agonists currently in clinical development, presenting available preclinical and clinical data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Key Second-Generation FXR Agonists: An Overview
Several non-bile acid, second-generation FXR agonists have advanced to clinical trials. This comparison focuses on some of the most prominent candidates: Tropifexor (LJN452), Cilofexor (GS-9674), Nidufexor (LMB763), EDP-305, MET409, ASC42, and HPG1860. These molecules are designed to offer potent and selective FXR activation with an improved side-effect profile compared to their predecessors.
Preclinical Potency and Selectivity
The potency and selectivity of these agonists are critical determinants of their therapeutic potential and are typically evaluated in preclinical in vitro assays.
| Compound | Reported EC50 | Assay Type | Key Preclinical Findings |
| Tropifexor (LJN452) | 0.2 nM[1] | HTRF assay[2] | Highly potent with >10,000-fold selectivity for FXR over other nuclear receptors.[2] |
| Nidufexor (LMB763) | 0.097 ± 0.009 μM[3] | Not specified | Demonstrates partial agonism in vitro with potent in vivo gene modulation.[4][5][6] |
| HPG1860 | 0.005 µM[7] | TR-FRET[7] | Shows liver-enrichment profile and robust efficacy in NASH animal models.[8][9] |
| ASC42 | Not specified | Not specified | Potent, non-steroidal agonist; preclinical data showed significant NAS improvement.[10][11] |
| Cilofexor (GS-9674) | Not specified | Not specified | Non-steroidal agonist that reduces hepatic steatosis, liver biochemistry, and serum bile acids in patients with NASH.[12] |
| EDP-305 | Not specified | Not specified | Selective steroidal agonist that reduced ALT levels and liver fat content in a Phase 2 study.[12] |
| MET409 | Not specified | Not specified | A non-bile acid agonist that has shown to reduce liver fat content in patients with NASH.[13] |
Clinical Efficacy in NASH and PBC
Clinical trials provide the most relevant data for comparing the therapeutic potential of these agonists. The following tables summarize key efficacy and safety findings from Phase II studies in patients with NASH and PBC.
Efficacy in Non-alcoholic Steatohepatitis (NASH)
| Compound | Study/Dosage | Key Efficacy Endpoints |
| Tropifexor | FLIGHT-FXR (Part C) | Dose-dependent reductions in hepatic fat and serum ALT after 12 weeks.[14] |
| Cilofexor | Phase 2 | Significant reductions in hepatic steatosis, liver biochemistry, and serum bile acids at 24 weeks.[12] |
| Nidufexor (LMB763) | Phase 2 | Reduced hepatic steatosis, inflammation, and fibrosis in preclinical NASH models.[15] Clinical trial data summary indicates it was well-tolerated and showed liver fat reduction.[16] |
| EDP-305 | Phase 2 | Reduced ALT levels and MRI-based proton-density fat fraction (PDFF).[12] |
| MET409 | Phase 2 | Suppresses NF-κB signaling to reduce liver inflammation and inhibit lipogenesis.[17] |
| ASC42 | Phase 2 | Development discontinued due to lack of competitiveness.[18] Preclinical data showed significant improvement in NAFLD activity scores and liver fibrosis.[11] |
| HPG1860 | RISE Study (Phase 2a) | Significant reduction in liver fat content (LFC).[19] |
Safety and Tolerability Profile
A key differentiator for second-generation FXR agonists is their safety profile, particularly concerning pruritus and effects on lipid metabolism.
| Compound | Pruritus Incidence | Effects on Lipids | Other Notable Adverse Events |
| Tropifexor | Dose-dependent increase, generally mild to moderate.[14] | Minor increases in LDL.[20] | Generally well-tolerated.[12] |
| Cilofexor | Common, but generally mild. | Modest increases in LDL cholesterol.[13] | Well-tolerated.[12] |
| Nidufexor (LMB763) | Not detailed in available summaries. | Not detailed in available summaries. | Well-tolerated in healthy volunteers.[16] |
| EDP-305 | Common, can lead to discontinuation at higher doses. | Lower increases in LDL cholesterol compared to obeticholic acid.[13] | Nausea, vomiting, diarrhea. |
| MET409 | Dose-dependent, generally mild to moderate. | Dose-dependent increases in LDL and decreases in HDL. | Generally well-tolerated. |
| ASC42 | Observed at higher doses in healthy volunteers.[21] No pruritus at therapeutic doses (5-15 mg).[22] | Cholesterol remained within normal limits in healthy subjects.[21] | Development discontinued.[18] |
| HPG1860 | Dose-dependent, generally mild to moderate. | No significant change in LDL cholesterol.[19] | Generally well-tolerated. |
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and the experimental approaches used to evaluate these compounds is crucial for interpreting the data.
FXR Signaling Pathway
Activation of FXR by an agonist leads to the transcription of target genes that regulate bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.
Caption: FXR Signaling Pathway Activation.
Experimental Workflow for FXR Agonist Evaluation
The evaluation of novel FXR agonists typically follows a standardized workflow from in vitro characterization to in vivo and clinical testing.
Caption: FXR Agonist Development Workflow.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of common methodologies used in the evaluation of FXR agonists.
Reporter Gene Assay for FXR Activation
A common method to determine the potency and efficacy of FXR agonists is the cell-based reporter gene assay.[23][24][25]
-
Objective: To quantify the ability of a compound to activate the FXR signaling pathway.
-
Cell Line: Typically, a human cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids: one expressing the full-length human FXR and another containing a luciferase reporter gene under the control of an FXR response element (FXRE).
-
Procedure:
-
Transfected cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound (e.g., second-generation FXR agonist). A known FXR agonist (e.g., GW4064 or obeticholic acid) is used as a positive control.
-
After an incubation period (typically 18-24 hours), a luciferase substrate is added to the cells.
-
The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.
-
-
Data Analysis: The EC50 (half-maximal effective concentration) and maximal efficacy (Emax) are calculated from the dose-response curves.
Quantitative PCR (qPCR) for FXR Target Gene Expression
To confirm target engagement in a more physiologically relevant system, qPCR is used to measure the induction of known FXR target genes.
-
Objective: To measure the change in mRNA levels of FXR target genes (e.g., SHP, BSEP, FGF19) in response to agonist treatment.
-
System: Can be performed in vitro using primary hepatocytes or in vivo using liver and intestinal tissue from treated animals.
-
Procedure:
-
Cells or tissues are treated with the FXR agonist or vehicle control.
-
Total RNA is extracted from the samples.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for the target genes and a reference (housekeeping) gene.
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in treated samples to that in control samples.
Animal Models of NASH
Preclinical efficacy of FXR agonists is often evaluated in animal models that recapitulate key features of human NASH.
-
Objective: To assess the in vivo efficacy of an FXR agonist in reducing steatosis, inflammation, and fibrosis.
-
Common Models:
-
Diet-induced models: Mice or rats are fed a diet high in fat, fructose, and cholesterol to induce NASH.[26][27]
-
Genetically modified models: For example, LDLr-/- mice on a high-fat diet develop features of metabolic syndrome and NASH.[16]
-
Toxin-induced models: Carbon tetrachloride (CCl4) can be used to induce fibrosis.[7]
-
-
Procedure:
-
Animals are placed on the respective diet or receive the genetic modification/toxin to induce NASH.
-
A baseline biopsy or imaging may be performed to confirm disease presence.
-
Animals are treated with the FXR agonist or vehicle control for a specified period (e.g., 8-12 weeks).
-
At the end of the treatment period, animals are euthanized, and liver tissue is collected for histological analysis (H&E, Sirius Red staining), and biochemical and gene expression analyses.
-
-
Key Endpoints:
-
NAFLD Activity Score (NAS) for steatosis, inflammation, and ballooning.
-
Fibrosis staging.
-
Serum levels of ALT, AST, and lipids.
-
Gene expression of fibrotic and inflammatory markers.
-
Conclusion
The landscape of second-generation FXR agonists is rapidly evolving, with several promising candidates demonstrating potent preclinical activity and encouraging clinical data. While pruritus remains a class effect, some of the newer agents appear to have a more favorable profile in this regard, as well as on lipid metabolism. Direct head-to-head clinical trials will be the ultimate arbiter of the comparative efficacy and safety of these compounds. The data presented in this guide provides a snapshot of the current state of development and highlights the key differentiators among these promising therapeutic agents for chronic liver diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Nidufexor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 8. HEPAGENE [hepagene.com]
- 9. Hepagene Therapeutics to Present at the European Association for the Study of the Liver (EASL) Congress 2023 - BioSpace [biospace.com]
- 10. ascletis.com [ascletis.com]
- 11. ascletis.com [ascletis.com]
- 12. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmaceutical Strategies to Improve Druggability of Potential Drug Candidates in Nonalcoholic Fatty Liver Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Farnesoid X Receptor Deficiency Induces Nonalcoholic Steatohepatitis in Low-Density Lipoprotein Receptor-Knockout Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ascletis quits development of farnesoid X receptor agonist ASC-42 | BioWorld [bioworld.com]
- 19. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist HPG1860 in Patients with NASH [prnewswire.com]
- 20. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of ASC42, a Novel Farnesoid X Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Human Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of ASC42, a Novel Farnesoid X Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. caymanchem.com [caymanchem.com]
- 25. avantorsciences.com [avantorsciences.com]
- 26. criver.com [criver.com]
- 27. surf.rutgers.edu [surf.rutgers.edu]
Vonafexor Demonstrates Renal Protective Effects in Preclinical Kidney Disease Models
Lyon, France – Preclinical research indicates that Vonafexor (EYP001), a novel, non-steroidal, non-bile acid farnesoid X receptor (FXR) agonist developed by ENYO Pharma, shows significant promise in mitigating kidney damage and preserving renal function. Studies conducted in robust animal models of Chronic Kidney Disease (CKD) and Alport Syndrome have demonstrated this compound's potential to halt disease progression and, in some instances, reverse existing renal lesions. These findings position this compound as a compelling candidate for the treatment of various nephropathies, offering a potential new therapeutic avenue for patients with high unmet medical needs.
Comparative Efficacy in a Chronic Kidney Disease Model
In a preclinical model of severe Chronic Kidney Disease using subtotal nephrectomy (Nx), this compound was evaluated against a standard-of-care agent, Losartan, and other FXR agonists. The results highlighted this compound's superior efficacy in improving key parameters of kidney health.
| Parameter | This compound | Losartan | Other FXR Agonists |
| Interstitial Fibrosis | Regression of existing fibrosis | Slower progression | Less effective than this compound |
| Glomerulosclerosis | Halted progression | Slower progression | Less effective than this compound |
| Tubular Dilatations | Halted progression | Slower progression | Less effective than this compound |
| Inflammation (Lymphocyte and Macrophage Infiltration) | Significantly reduced | Moderate reduction | Less effective than this compound |
| Myofibroblast Activation | Significantly reduced | Moderate reduction | Less effective than this compound |
| Podocyte Loss | Halted | Partial prevention | Less effective than this compound |
Note: The table provides a qualitative summary based on available preclinical data. Specific quantitative comparisons are not publicly available.
Positive Outcomes in a Genetic Model of Kidney Disease
This compound's therapeutic potential was further substantiated in a preclinical model of Alport Syndrome, a genetic disorder characterized by progressive kidney disease. Treatment with this compound in the Col4a3-/- mouse model resulted in marked improvements in kidney structure and function.
| Parameter | This compound Treatment | Untreated Control |
| Kidney Morphology | Strong improvement | Progressive deterioration |
| Kidney Remodeling | Strong improvement | Progressive adverse remodeling |
| Renal Function | Improved | Progressive decline |
Note: The table provides a qualitative summary based on available preclinical data. Specific quantitative comparisons are not publicly available.
Mechanism of Action: FXR Agonism in the Kidney
This compound exerts its therapeutic effects through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, gut, and kidneys.[1] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic processes.[1] In the context of kidney disease, this compound's activation of FXR is believed to trigger a cascade of downstream events that collectively contribute to its renal-protective effects. RNA sequencing analysis from preclinical studies revealed that this compound influences pathological pathways associated with the cell cycle, cell signaling, and metabolism.[1]
Caption: this compound's proposed mechanism of action in the kidney.
Experimental Protocols
The preclinical efficacy of this compound was assessed in two well-established mouse models of kidney disease.
1. Chronic Kidney Disease (CKD) Model:
-
Model: Subtotal Nephrectomy (Nx) in FVB/N mice, which involves the surgical removal of 75% of the total renal mass to induce progressive kidney disease.[1]
-
Treatment: this compound was administered via daily oral gavage.
-
Study Duration: Treatment was initiated 5 weeks post-surgery and continued for 3 weeks, with endpoints assessed at 8 weeks post-nephrectomy.[1]
-
Comparators: The therapeutic effects of this compound were compared against Losartan (an angiotensin II receptor blocker and standard of care) and other FXR agonists.[1]
-
Endpoints: Key assessments included quantification of renal lesions (glomerulosclerosis, tubular dilatations, interstitial fibrosis) using imaging analysis, and immunohistochemical staining to evaluate renal inflammation, myofibroblast activation, and podocyte numbers.[1]
2. Alport Syndrome Model:
-
Model: Col4a3-/- mice, a genetic model that recapitulates the pathology of Alport Syndrome.[1]
-
Treatment: this compound was administered to the mice.
-
Study Duration: Treatment was initiated at 5 weeks of age and continued until 8 weeks of age.[1]
-
Endpoints: The primary outcomes were improvements in kidney morphology, remodeling, and overall renal function.[1]
Caption: Preclinical experimental workflow for this compound.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic for chronic kidney diseases. Its ability to not only halt the progression of renal damage but also to induce regression of established fibrosis in a model of CKD is particularly noteworthy. Furthermore, its efficacy in a genetic model of Alport Syndrome underscores its potential applicability across a range of nephropathies. These promising preclinical findings have paved the way for ongoing clinical investigations to determine the safety and efficacy of this compound in patients with kidney disease.
References
Vonafexor versus other non-bile acid FXR agonists
An Objective Comparison of Vonafexor and Other Non-Bile Acid FXR Agonists for Researchers
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver, kidney, and gut, is a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Its role in inhibiting bile acid synthesis, reducing inflammation, and preventing fibrosis has made it a key therapeutic target for chronic liver diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3][4] While first-generation, bile acid-derived agonists like obeticholic acid (OCA) have shown clinical efficacy, their development has been hampered by side effects such as pruritus and dyslipidemia.[5][6][7]
This has spurred the development of a new class of synthetic, non-bile acid FXR agonists designed to offer an improved therapeutic window. This guide provides a detailed, data-driven comparison of this compound (EYP001), a promising second-generation agonist, with other notable non-bile acid FXR agonists in clinical development, including Tropifexor (LJN452) and Cilofexor (GS-9674).
Overview of Leading Non-Bile Acid FXR Agonists
This compound, Tropifexor, and Cilofexor are all orally active, non-steroidal FXR agonists that have advanced to Phase 2 clinical trials for NASH and other liver diseases.[4][8][9][10] They are designed to selectively activate FXR, thereby modulating downstream gene expression to improve metabolic, inflammatory, and fibrotic parameters.
| Drug Candidate | Developer(s) | Selected Indications | Highest Development Phase |
| This compound (EYP001) | ENYO Pharma SA | NASH, Alport Syndrome, Chronic Kidney Disease (CKD)[1][11] | Phase 2[11][12] |
| Tropifexor (LJN452) | Novartis | NASH, Primary Biliary Cholangitis (PBC)[4][13] | Phase 2[4] |
| Cilofexor (GS-9674) | Gilead Sciences | NASH, Primary Sclerosing Cholangitis (PSC)[10] | Phase 2[10] |
Clinical Efficacy in NASH
The primary battleground for these agonists is the treatment of NASH, a condition with no currently approved therapies.[8][14] Phase 2 trials have provided key insights into their comparative efficacy.
Liver Fat Reduction & Biochemistry
All three agonists have demonstrated a significant ability to reduce liver fat content (LFC), a hallmark of NASH, and improve liver enzymes.
| Parameter | This compound (LIVIFY Study, 12 Weeks) [14][15] | Tropifexor (FLIGHT-FXR Part C, 12 Weeks) [16][17] | Cilofexor (Phase 2, 24 Weeks) [18] |
| Primary Endpoint | Absolute change in LFC (MRI-PDFF) | Change in LFC (MRI-PDFF) | Not specified as primary |
| Liver Fat Reduction | -6.3% absolute reduction (100mg QD) vs. -2.3% for placebo. 50% of patients achieved >30% relative reduction. | Modest, dose-dependent decrease in hepatic fat vs. placebo. | 39% of patients achieved ≥30% decline in MRI-PDFF (100mg) vs. 13% for placebo. |
| ALT Reduction | Significant reductions observed. | Robust, dose-dependent reductions. | Significant reductions observed. |
| GGT Reduction | Significant reductions observed. | Significant reductions observed. | Significant reductions observed. |
Anti-Fibrotic Effects
Improvement in liver fibrosis is a critical endpoint for NASH therapies. Data on this front from Phase 2 studies has been mixed.
-
This compound : The LIVIFY study showed improvements in fibrosis biomarkers like corrected T1 (cT1).[14]
-
Tropifexor : In the 48-week FLIGHT-FXR study, Tropifexor reduced liver fat and attenuated liver fibrosis.[17]
-
Cilofexor : The 24-week Phase 2 trial did not observe significant changes in Enhanced Liver Fibrosis (ELF) scores or liver stiffness.[18]
A Key Differentiator: Renal Function
A unique and significant advantage of this compound is its demonstrated positive impact on kidney function. The Phase 2a LIVIFY trial reported that this compound was the first FXR agonist to show an improvement in renal function over a 12-week period in NASH patients, a population often affected by co-morbid kidney disease.[8][19] This clinical finding is supported by preclinical studies in severe CKD and Alport syndrome mouse models, where this compound showed a strong curative effect on kidney morphology, fibrosis, and inflammation, outperforming Ocaliva and Nidufexor in a head-to-head comparison.[1]
Safety and Tolerability
Pruritus (itching) and an increase in low-density lipoprotein cholesterol (LDL-C) are well-established class effects of FXR agonists.[6][17] The profiles of the non-bile acid agonists appear to be more favorable than first-generation compounds, but differences exist among them.
| Adverse Event | This compound (LIVIFY Study) [14] | Tropifexor (FLIGHT-FXR) [17] | Cilofexor (Phase 2) [18] |
| Pruritus | Mild to moderate, localized, and transient. Reported in 9.7% (100mg) and 18.2% (200mg) vs. 6.3% for placebo. | Mild pruritus was reported. | Moderate to severe pruritus was more common at the higher dose: 14% (100mg) vs. 4% (30mg) and 4% (placebo). |
| LDL-Cholesterol | Increase was in line with other FXR agonists.[8] | Dose-related increase reported. | Data not specified, but a known class effect. |
| Other | Generally safe and well-tolerated.[8] | Generally well-tolerated. | Generally well-tolerated. |
Mechanism of Action and Signaling
As FXR agonists, these molecules bind to and activate the farnesoid X receptor. This nuclear receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes. This activation triggers a cascade of effects beneficial for liver health. This compound is noted to have a different structure from other agonists and induces a differential set of target genes, which may underlie its unique renal benefits.[1] It is also highly selective for FXR and shows no activity on the Takeda G-protein receptor 5 (TGR5), a bile acid receptor whose activation is potentially linked to pruritus.[1][7]
Caption: FXR agonist signaling cascade in hepatocytes.
Experimental Protocols: Phase 2a LIVIFY Study (this compound)
The LIVIFY trial provides a representative example of the methodology used to evaluate these compounds.
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled Phase 2a trial conducted in two parts (Part A: safety/dose-finding, Part B: efficacy).[14][15]
-
Patient Population : Adults with suspected fibrotic NASH (F2-F3 stage).[1][8]
-
Intervention (Part B) : 96 patients were randomized (1:1:1) to receive placebo, this compound 100 mg once daily (QD), or this compound 200 mg QD for 12 weeks.[8][14]
-
Primary Efficacy Endpoint : Absolute change in liver fat content (LFC) from baseline to week 12, measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[14][15]
-
Secondary Endpoints : Included the proportion of patients with >30% relative LFC reduction, changes in liver enzymes (ALT, AST, GGT), and changes in markers of fibrosis and inflammation (e.g., cT1).[14][15]
-
Safety Assessment : Monitoring of adverse events, laboratory parameters (including lipids), and vital signs throughout the study.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Non-Bile FXR Agonist Promising in PBC Patients | MedPage Today [medpagetoday.com]
- 4. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enanta.com [enanta.com]
- 8. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cilofexor - Wikipedia [en.wikipedia.org]
- 11. This compound by Enyo Pharma for Alport Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. physiciansweekly.com [physiciansweekly.com]
- 16. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. New publication: Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH – ENYO Pharma [enyopharma.com]
Vonafexor: A Comparative Analysis of its Unique PK/PD Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid farnesoid X receptor (FXR) agonist currently under clinical investigation for the treatment of Alport syndrome, chronic kidney disease (CKD), and metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[1] As a selective FXR agonist, this compound holds promise in modulating bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways. This guide provides a comparative analysis of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile against its key competitors, offering a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: FXR Agonism
FXR is a nuclear receptor predominantly expressed in the liver, intestine, and kidneys. Its activation by bile acids, the natural ligands, plays a pivotal role in maintaining metabolic homeostasis. Synthetic FXR agonists like this compound are designed to harness these therapeutic benefits.
Figure 1: Simplified signaling pathway of FXR agonists.
Pharmacokinetic Profile Comparison
A key differentiator for any drug candidate is its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). While detailed Phase 1 data for this compound in healthy volunteers is not yet publicly available, the following table summarizes the known PK parameters for its main competitors.
| Parameter | This compound (EYP001) | Obeticholic Acid (Ocaliva®) | Tropifexor (LJN452) | Cilofexor (GS-9674) |
| Drug Class | Non-steroidal, non-bile acid FXR agonist | Steroidal, bile acid analogue FXR agonist | Non-steroidal, non-bile acid FXR agonist | Non-steroidal, non-bile acid FXR agonist |
| Tmax (median) | Data not publicly available | ~1.5 hours (parent drug); ~10 hours (active metabolites)[2] | ~4 hours[3] | Data not publicly available |
| Half-life (t½) | Data not publicly available | Not specified | 13.5 - 21.9 hours[3] | Data not publicly available |
| Dose Proportionality | Data not publicly available | Dose-proportional exposure | Dose-proportional increases in exposure[3] | Exposure increases in a less-than-dose-proportional manner |
| Food Effect | Data not publicly available | No significant effect on absorption[2] | Exposure increased by ~60% with a high-fat meal[3] | Moderate-fat meal reduced AUC by 21% to 45% |
| Accumulation | Data not publicly available | Not specified | <2-fold accumulation with multiple dosing[3] | No significant accumulation with repeated dosing |
Pharmacodynamic Profile Comparison
The pharmacodynamic effects of FXR agonists are critical to their therapeutic efficacy. This compound has demonstrated promising results in clinical trials, particularly in its dual action on hepatic and renal parameters.
Key Pharmacodynamic Markers
-
Fibroblast Growth Factor 19 (FGF19): An intestinal hormone released upon FXR activation, which regulates bile acid synthesis.
-
7α-hydroxy-4-cholesten-3-one (C4): A biomarker for bile acid synthesis.
-
Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT): Liver enzymes often elevated in cholestatic liver diseases.
-
Alanine Aminotransferase (ALT): A marker of liver injury.
-
Estimated Glomerular Filtration Rate (eGFR): A measure of kidney function.
| Parameter | This compound (EYP001) | Obeticholic Acid (Ocaliva®) | Tropifexor (LJN452) | Cilofexor (GS-9674) |
| Primary Indication(s) | Alport Syndrome, CKD, MASH[1] | Primary Biliary Cholangitis (PBC)[4][5] | NASH | Primary Sclerosing Cholangitis (PSC), NASH[6][7] |
| Hepatic Effects | Significant reduction in liver fat content in MASH patients[8][9] | Significant reduction in ALP and total bilirubin in PBC patients[4][5][10] | Dose-dependent reductions in hepatic fat and ALT in NASH patients[2] | Significant reductions in ALP, GGT, ALT, and AST in PSC patients[7][11][12] |
| Renal Effects | Improvement in eGFR in MASH patients with compromised kidney function[8][9] | Not a primary reported outcome | Not a primary reported outcome | Not a primary reported outcome |
| Lipid Profile | Increase in LDL-cholesterol, in line with other FXR agonists[8] | Pruritus is a common side effect[4][10] | Favorable safety profile regarding plasma lipids in healthy volunteers[2] | Not specified |
| Pruritus | Mild to moderate pruritus reported[8][9] | A significant dose-limiting side effect[4][10] | Not a prominent reported side effect | Rates of grade 2 or 3 pruritus were observed[7][11] |
Experimental Protocols: An Overview
The clinical development of these FXR agonists involves rigorous, multi-phase clinical trials. Below is a generalized workflow for a Phase IIa study, similar to the LIVIFY trial for this compound.
Figure 2: Generalized workflow of a Phase IIa clinical trial for an FXR agonist.
Key Methodologies from Cited Trials:
-
LIVIFY Trial (this compound): A Phase IIa, double-blind, randomized, placebo-controlled study in patients with MASH with suspected F2-F3 fibrosis. The primary endpoint was the reduction in liver fat content (LFC) measured by MRI-proton density fat fraction (MRI-PDFF) at 12 weeks.[9][13]
-
POISE Trial (Obeticholic Acid): A Phase 3, double-blind, placebo-controlled trial in patients with PBC. The primary endpoint was a composite of a reduction in ALP and total bilirubin levels at 12 months.[4][5][14]
-
FLIGHT-FXR Trial (Tropifexor): A Phase 2b, adaptive design, randomized, double-blind, placebo-controlled study in patients with NASH and stage 2-3 fibrosis. Efficacy was assessed by improvements in biomarkers of NASH, including hepatic fat fraction and ALT.[2][15][16]
-
GS-9674 (Cilofexor) in PSC: A Phase 2, double-blind, placebo-controlled study in patients with PSC without cirrhosis. The primary endpoint was safety, with exploratory efficacy endpoints including changes in liver biochemistry (ALP, GGT, ALT, AST) and markers of cholestasis.[7][11][12]
This compound's Unique Profile and Future Directions
This compound distinguishes itself from its competitors primarily through its demonstrated positive effects on renal function in a population of MASH patients, a crucial advantage given the high prevalence of kidney comorbidities in this patient group.[8][9] While pruritus and an increase in LDL-cholesterol are class effects of FXR agonists, early data suggests these may be manageable with this compound.[8]
The ongoing clinical development of this compound, particularly in Alport syndrome and CKD, will further elucidate its unique PK/PD profile and its potential as a best-in-class FXR agonist. Future publications from Phase 1 studies will be critical in providing a more complete quantitative comparison of its pharmacokinetic properties against the currently available alternatives. Researchers and clinicians eagerly await these results to fully understand the therapeutic potential of this compound in addressing significant unmet medical needs.
References
- 1. This compound series – ENYO Pharma [enyopharma.com]
- 2. novartis.com [novartis.com]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non–Bile Acid FXR Agonist Tropifexor (LJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. A Placebo-Controlled Trial of Obeticholic Acid in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilofexor PSC Clinical Trial – PSC Support [pscsupport.org.uk]
- 7. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENYO Pharma’s this compound meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 9. Hepatic and renal improvements with FXR agonist this compound in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. malattieautoimmunidelfegato.it [malattieautoimmunidelfegato.it]
- 11. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Safety and efficacy of tropifexor in patients with fibrotic nonalcoholic steatohepatitis: 48-week results from Part C of the Phase 2 FLIGHT-FXR study [natap.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
